n-Ethyl-n-propylaniline
Description
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Properties
CAS No. |
54813-78-4 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-ethyl-N-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
PAZVJIOFFOOQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Ethyl-N-propylaniline from Aniline: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide details the primary synthetic routes for producing N-ethyl-N-propylaniline, a valuable tertiary amine intermediate, from aniline (B41778). It covers two core methodologies: direct N-alkylation and one-pot reductive amination. The guide provides comprehensive experimental protocols, summarizes key quantitative data in tabular format, and includes detailed diagrams of the reaction pathways to facilitate understanding and implementation in a laboratory setting.
Core Synthetic Methodologies
The synthesis of this compound from aniline is principally achieved through two distinct and effective chemical transformations:
-
Reductive Amination (Reductive Alkylation): This modern and often preferred one-pot method involves the reaction of aniline with acetaldehyde (B116499) and propionaldehyde (B47417) in the presence of a reducing agent.[1][5] The reaction proceeds through the in-situ formation of imine and enamine intermediates, which are then reduced to the final tertiary amine.[3][5] Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known for their mildness and selectivity.[3][6][7] This approach is highly regarded for its efficiency, milder reaction conditions, and reduced waste generation.[5]
Quantitative Data Presentation
For ease of reference and experimental planning, the physicochemical and spectroscopic properties of the key reactants and the final product are summarized below.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | CAS Number |
| Aniline | C₆H₇N | 93.13 | 184 | 1.022 | 62-53-3 |
| Bromoethane (B45996) (Ethyl Bromide) | C₂H₅Br | 108.97 | 38 | 1.460 | 74-96-4 |
| 1-Bromopropane (B46711) (Propyl Bromide) | C₃H₇Br | 122.99 | 71 | 1.353 | 106-94-5 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.788 | 75-07-0 |
| Propionaldehyde | C₃H₆O | 58.08 | 46-50 | 0.807 | 123-38-6 |
| This compound | C₁₁H₁₇N | 163.26 | N/A | N/A | 54813-78-4 [8] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Key Peaks / Information |
| ¹³C NMR | Spectra available in spectral databases.[8] |
| GC-MS | Top Peak (m/z): 134; 2nd Highest: 106; 3rd Highest: 77.[8] |
| IR Spectra | Vapor Phase IR Spectra are available in spectral databases.[8] |
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of this compound using the two primary methods.
Method 1: Stepwise Direct N-Alkylation
This protocol describes the sequential alkylation of aniline, first to N-ethylaniline, followed by propylation to yield the target tertiary amine.
Materials:
-
Aniline (1.0 eq)
-
Bromoethane (1.1 eq)
-
1-Bromopropane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Synthesis of N-Ethylaniline:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq) and potassium carbonate (1.2 eq) in acetonitrile.
-
Stir the suspension at room temperature.
-
Add bromoethane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the aniline is consumed, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small portion of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude N-ethylaniline.
-
-
Synthesis of this compound:
-
To the flask containing the crude N-ethylaniline, add fresh acetonitrile and potassium carbonate (1.3 eq).
-
Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring for the disappearance of N-ethylaniline by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture to remove the salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
-
Method 2: One-Pot Reductive Amination
This protocol details a streamlined, one-pot synthesis using sodium triacetoxyborohydride as a mild reducing agent.
Materials:
-
Aniline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Propionaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add aniline (1.0 eq) and anhydrous DCE. Stir to dissolve.
-
Add acetaldehyde (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add propionaldehyde (1.2 eq) and continue stirring for an additional 30 minutes to allow for imine/enamine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (2.5 eq) to the mixture in portions over 15-20 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure this compound.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic methods.
Caption: Workflow for the Stepwise Direct N-Alkylation of Aniline.
Caption: Experimental Workflow for One-Pot Reductive Amination.
References
- 1. Buy this compound | 54813-78-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of n-Ethyl-n-propylaniline
An In-depth Technical Guide to the Physical Properties of N-Ethyl-N-propylaniline
This guide provides a comprehensive overview of the key physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details quantitative physical data, outlines protocols for experimental determination, and includes a workflow for physical property characterization.
Physical Properties
This compound is an aromatic organic compound. Its physical characteristics are crucial for its handling, application in synthesis, and for purification processes. The empirical data for this compound are summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₁H₁₇N | - | - |
| Molecular Weight | 163.26 | g/mol | - |
| Boiling Point | 223-225 | °C | at 1 atm |
| Density | 0.926 | g/mL | at 25 °C |
| Refractive Index | 1.534 | n²⁰/D | at 20 °C |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol (B145695) and ether.[1] | - | - |
Experimental Protocols
The following sections detail the methodologies for determining the principal physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is a fundamental property for characterizing and assessing the purity of a liquid. The micro-reflux method is suitable for small sample volumes.[2]
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Thermometer with a range up to 250 °C
-
Heating block or oil bath
-
Magnetic stirrer and a small stir bar
-
Clamps and stand
Procedure:
-
Add approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.
-
Clamp the test tube securely within the heating block or oil bath, which is placed on a magnetic stirrer.
-
Position the thermometer inside the test tube, ensuring the bulb is about 1 cm above the liquid's surface to measure the vapor temperature.
-
Turn on the stirrer to ensure gentle and even heating.
-
Begin heating the apparatus gradually.
-
Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) becomes visible on the inner wall of the test tube.
-
The temperature at which this reflux ring remains stable is recorded as the boiling point.[2][3]
-
To ensure accuracy, the heating rate should be slow near the expected boiling point.
Determination of Density
Density is determined by measuring the mass of a known volume of the liquid.[4]
Apparatus:
-
Pycnometer (density bottle) or a graduated cylinder (e.g., 10 mL)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
Procedure (using a pycnometer for high accuracy):
-
Clean and thoroughly dry the pycnometer.
-
Measure and record the mass of the empty, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and measure the mass of the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath, adjust the volume, and dry the exterior.
-
Measure the mass of the pycnometer filled with the sample (m₃).
-
Calculate the density using the formula:
-
Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
Where ρ_water is the known density of water at the experimental temperature.
-
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is commonly measured using an Abbe refractometer.[5][6]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Soft lens tissue and ethanol
Procedure:
-
Turn on the refractometer and the connected water bath, setting the temperature to 20 °C.
-
Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with ethanol and allow them to dry.
-
Using a dropper, place a few drops of this compound onto the surface of the lower prism.
-
Close the prisms firmly.
-
Adjust the light source and mirror to get optimal illumination of the field of view through the eyepiece.
-
Rotate the knob that adjusts the prism angle until the boundary between the light and dark regions appears in the crosshairs.
-
If the boundary is colored, adjust the chromatic dispersion compensator to achieve a sharp, black-and-white borderline.
-
Read the refractive index value from the instrument's scale.
Determination of Solubility
This protocol provides a qualitative assessment of a compound's solubility in various solvents.[7][8]
Apparatus:
-
Small test tubes and a test tube rack
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
Solvents: Water, ethanol, diethyl ether
Procedure:
-
Place approximately 25 mg of this compound into a small, dry test tube.
-
Add 0.75 mL of the solvent (e.g., water) in small portions (e.g., 0.25 mL at a time).[7]
-
After each addition, shake the test tube vigorously for 10-20 seconds.[9]
-
Observe the mixture to see if the compound dissolves completely.
-
Record the substance as "soluble," "sparingly soluble," or "insoluble."
-
Repeat the procedure with other solvents in separate test tubes to build a solubility profile.
Workflow Visualization
The following diagram illustrates a standard workflow for the physical characterization of an unknown liquid sample, such as this compound.
Caption: Workflow for the physical characterization of a liquid compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. vernier.com [vernier.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. Refractive index - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. chem.ws [chem.ws]
An In-depth Technical Guide to n-Ethyl-n-propylaniline (CAS: 54813-78-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-Ethyl-n-propylaniline, a valuable chemical intermediate. This document details its chemical and physical properties, outlines established synthesis protocols, and discusses its primary applications. The information is presented to support research and development activities in the chemical and pharmaceutical industries.
Chemical and Physical Properties
This compound is a tertiary amine characterized by the presence of an ethyl and a propyl group attached to the nitrogen atom of an aniline (B41778) molecule.[1] Its unique structure influences its reactivity and physical properties, making it a versatile building block in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 54813-78-4[1][2] |
| IUPAC Name | This compound[1][3] |
| Molecular Formula | C11H17N[1][3] |
| Molecular Weight | 163.26 g/mol [1][3] |
| Canonical SMILES | CCCN(CC)C1=CC=CC=C1[1][3] |
| InChI | InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3[1][3] |
| InChIKey | PAZVJIOFFOOQLQ-UHFFFAOYSA-N[1][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid[1] | |
| Odor | Aromatic[1] | |
| Boiling Point | ~223-225 °C | Estimated based on the isomer N-ethyl-N-isopropylaniline (CAS 54813-77-3).[4][5] For comparison, the boiling point of N-propylaniline is 221.1 °C and N-ethylaniline is 205 °C.[6][7] |
| Density | ~0.926 g/mL at 25 °C | Estimated based on the isomer N-ethyl-N-isopropylaniline (CAS 54813-77-3).[4] For comparison, the density of N-propylaniline is 0.952 g/mL and N-ethylaniline is 0.963 g/mL at 25 °C.[6][7] |
| Refractive Index | ~1.534 at 20 °C | Estimated based on the isomer N-ethyl-N-isopropylaniline (CAS 54813-77-3).[4] For comparison, the refractive index of N-propylaniline is 1.548 and N-ethylaniline is 1.554 at 20 °C.[6][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Based on the general properties of similar aniline derivatives.[1] |
Synthesis of this compound
This compound can be synthesized through several established methods in organic chemistry, primarily via the alkylation of aniline or reductive amination.
Synthesis via Alkylation of Aniline
This method involves the sequential or direct alkylation of aniline with ethyl and propyl halides in the presence of a base.
Experimental Protocol: N-Alkylation of Aniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent), a suitable solvent such as acetonitrile, and a base like potassium carbonate (2.5 equivalents).
-
Addition of Alkyl Halides: To the stirred mixture, add an ethyl halide (e.g., bromoethane, 1.1 equivalents) and a propyl halide (e.g., 1-bromopropane, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Synthesis via Reductive Amination
This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from propanal and ethylamine (B1201723), followed by reduction to the target amine.[1]
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve ethylamine (1 equivalent) in a suitable solvent such as methanol. Cool the solution in an ice bath and slowly add propanal (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise, while keeping the temperature below 20°C.
-
Reaction: Allow the reaction to proceed at room temperature for several hours or until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by vacuum distillation or column chromatography.
Applications
This compound is primarily used as a chemical intermediate in various industrial applications:
-
Dye Synthesis: It serves as a precursor for the synthesis of various dyes.[1]
-
Pharmaceuticals: It is utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals: It is also used in the manufacturing of certain agrochemicals.[1]
-
Research and Development: In a laboratory setting, it is employed in studies exploring the reactivity and properties of tertiary amines.[1]
Safety Information
Table 3: Potential Hazard Summary
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled.[9][10] | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.[8][9] |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with plenty of water.[8][9] |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles. In case of eye contact, rinse cautiously with water for several minutes.[8][9] |
| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames.[8] |
Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. It is crucial to handle this compound with care and to perform a thorough risk assessment before use.
Spectral Information
Spectral data for this compound is available in public databases such as PubChem.[3] This includes:
-
13C NMR Spectra
-
GC-MS Data
-
Vapor Phase IR Spectra
Researchers are advised to consult these resources for detailed spectral information to aid in the identification and characterization of the compound.
Conclusion
This compound is a significant chemical intermediate with applications in various fields. This guide provides essential technical information to support its synthesis and use in research and development. Due to the limited availability of experimentally determined data for some of its properties, further characterization of this compound would be beneficial for the scientific community.
References
- 1. N-ethyl-N-isopropylaniline [stenutz.eu]
- 2. Buy this compound | 54813-78-4 [smolecule.com]
- 3. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ETHYL-N-ISOPROPYLANILINE | 54813-77-3 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. guidechem.com [guidechem.com]
- 7. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Spectral Analysis of N-Ethyl-n-propylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Ethyl-n-propylaniline (CAS 54813-78-4). Detailed experimental protocols and data interpretations are presented to support research and development activities involving this compound.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound. Data has been compiled from publicly available databases and predicted based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 2H | H-meta |
| ~6.70 | t | 1H | H-para |
| ~6.65 | d | 2H | H-ortho |
| 3.28 | q | 2H | N-CH₂-CH₃ |
| 3.18 | t | 2H | N-CH₂-CH₂-CH₃ |
| 1.62 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| 1.15 | t | 3H | N-CH₂-CH₃ |
| 0.92 | t | 3H | N-CH₂-CH₂-CH₃ |
Note: Predicted values are based on analogous structures. Actual experimental values may vary slightly.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz) [1]
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-ipso |
| ~129.2 | C-meta |
| ~116.0 | C-para |
| ~112.5 | C-ortho |
| ~52.0 | N-CH₂-CH₂-CH₃ |
| ~45.0 | N-CH₂-CH₃ |
| ~20.5 | N-CH₂-CH₂-CH₃ |
| ~12.7 | N-CH₂-CH₃ |
| ~11.5 | N-CH₂-CH₂-CH₃ |
Note: A ¹³C NMR spectrum is available in the SpectraBase database.[1] Predicted assignments are based on analogous structures.
Infrared (IR) Spectroscopy
A vapor phase IR spectrum for this compound is available in the SpectraBase database.[1] The characteristic absorption bands are detailed in Table 3.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| 2965-2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1500 | Strong, Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | C-N stretch |
| ~750, ~690 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by several key fragments.[1]
Table 4: Major Mass Spectrometry Fragments (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 163 | Moderate | [M]⁺ (Molecular Ion) |
| 148 | High | [M-CH₃]⁺ |
| 134 | Base Peak | [M-C₂H₅]⁺ (Loss of ethyl group) |
| 106 | High | [C₆H₅NCH₂CH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections describe standardized procedures for the acquisition of spectral data for liquid samples such as this compound.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be prepared in a clean, dry vial.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column should be between 4.0 and 5.0 cm high.
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Background Spectrum : Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Preparation (Neat Liquid) : Place a small drop of this compound onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top and gently rotate to create a thin, uniform film.
-
Data Acquisition :
-
Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum.
-
-
Cleaning : Thoroughly clean the salt plates with a suitable solvent (e.g., methylene (B1212753) chloride followed by ethanol) and dry them completely.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Inject a small amount of the liquid sample into the gas chromatograph (GC) inlet, which is connected to the mass spectrometer. The GC will separate the sample from any impurities.
-
Ionization : As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of a liquid organic compound.
Caption: Workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of n-Ethyl-n-propylaniline via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of n-Ethyl-n-propylaniline, a tertiary amine with applications in organic synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. The synthesis is achieved through a robust and widely utilized two-step reductive amination process starting from aniline (B41778). This document details the underlying chemical principles, provides step-by-step experimental protocols, presents quantitative data in a clear, tabular format, and offers visual representations of the reaction pathway and experimental workflow.
Introduction to Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient method for the preparation of primary, secondary, and tertiary amines. The reaction typically proceeds in a one-pot fashion, involving two key transformations: the formation of an imine or iminium ion from an amine and a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of this intermediate to the corresponding amine.
For the synthesis of this compound, a sequential alkylation strategy is employed. Aniline is first N-propylated using propanal, followed by N-ethylation of the resulting N-propylaniline using acetaldehyde (B116499). This stepwise approach allows for controlled synthesis and minimizes the formation of undesired byproducts. A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices due to their selectivity and operational simplicity.
Reaction Pathway
The synthesis of this compound from aniline is accomplished via a two-step reductive amination sequence. The first step involves the reaction of aniline with propanal to form N-propylaniline. The second step is the subsequent reaction of N-propylaniline with acetaldehyde to yield the final product, this compound.
Experimental Protocols
The following protocols are adapted from established literature procedures for reductive amination and provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of N-Propylaniline
This procedure outlines the reductive amination of aniline with propanal using sodium borohydride as the reducing agent.
Materials:
-
Aniline
-
Propanal
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq.) in methanol.
-
To the stirred solution, add propanal (1.1 eq.).
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure N-propylaniline.
Step 2: Synthesis of this compound
This protocol details the reductive amination of N-propylaniline with acetaldehyde using sodium cyanoborohydride.
Materials:
-
N-Propylaniline
-
Acetaldehyde
-
Methanol
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-propylaniline (1.0 eq.) and acetaldehyde (1.2 eq.) in methanol in a round-bottom flask.
-
Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.
-
Add sodium cyanoborohydride (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Data Presentation
Quantitative Data
| Reaction Step | Starting Amine | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Aniline | Propanal | Sodium Borohydride | Methanol | - | Adapted Protocol |
| 2 | N-Ethylaniline | Propanal | Sodium Cyanoborohydride | Methanol | 87 | [1] |
Note: The yield for Step 1 is dependent on specific reaction conditions and purification and is presented here as an adaptable protocol.
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 223-225 °C |
| Density | 0.926 g/mL at 25 °C |
| Spectroscopic Data | Key Peaks/Shifts |
| ¹³C NMR | Data available in PubChem CID 13203875 |
| IR (Vapor Phase) | Spectrum available in PubChem CID 13203875 |
| Mass Spectrum (GC-MS) | m/z: 134 (Top Peak), 106, 77. Spectrum available in PubChem CID 13203875 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound via a two-step reductive amination. The presented protocols, supported by quantitative data and workflow visualization, are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The adaptability of the reductive amination reaction allows for the synthesis of a wide array of substituted anilines, highlighting its importance in modern chemical science.
References
The Synthesis of N-Ethyl-N-propylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of N-ethyl-N-propylaniline, a tertiary amine with applications as a chemical intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1] The document details the primary synthetic routes, including direct N-alkylation of aniline (B41778) and reductive amination. Experimental protocols for key synthetic methodologies are provided, alongside quantitative data to inform reaction optimization. Furthermore, reaction pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the synthetic processes.
Introduction
This compound is a substituted aniline derivative featuring both an ethyl and a propyl group attached to the nitrogen atom. This substitution pattern imparts specific physical and chemical properties that make it a valuable building block in organic synthesis. The synthesis of unsymmetrical tertiary anilines such as this compound requires careful consideration of the reaction pathway to achieve high selectivity and yield, avoiding the formation of over-alkylated or isomeric byproducts. This guide explores the two predominant methods for its preparation: direct alkylation and reductive amination.
Synthetic Methodologies
The synthesis of this compound can be approached through two main strategies: the sequential alkylation of aniline with appropriate alkylating agents or a reductive amination pathway involving the reaction of an intermediate imine.
Direct N-Alkylation of Aniline
Direct N-alkylation involves the reaction of aniline with ethyl and propyl halides, typically in the presence of a base to neutralize the hydrogen halide byproduct.[1] This method, while straightforward, can present challenges in controlling the selectivity of the alkylation, potentially leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt.[2] The order of addition of the alkyl halides and the reaction conditions can be optimized to favor the desired product.
A plausible reaction scheme involves the initial ethylation of aniline to form N-ethylaniline, followed by propylation. Alternatively, propylation could be performed first. The choice of base and solvent is crucial for the success of this reaction.
Reductive Amination
Reductive amination offers a more controlled approach to the synthesis of this compound.[1] This method can be designed in a few ways. One common strategy involves the reaction of aniline with propanal to form an intermediate imine, which is then reduced in the presence of an ethylating agent. A more direct two-step approach would be the formation of N-propylaniline via reductive amination of aniline with propanal, followed by a second reductive amination step with acetaldehyde (B116499) to introduce the ethyl group. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.[1][3] This method is often preferred due to its high selectivity and milder reaction conditions compared to direct alkylation.
Data Presentation
The following tables summarize quantitative data for relevant N-alkylation reactions of anilines, providing a basis for the optimization of this compound synthesis.
Table 1: Reductive Amination of Anilines with Aldehydes
| Aniline Derivative | Aldehyde | Reducing Agent | Solvent(s) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Acetaldehyde | Sodium Borohydride | Methanol | 3 | - | [3] |
| Aniline | Acetaldehyde | Sodium Borohydride | Ethanol | 1 | - | [4] |
| 2,6-diethyl aniline | Acetaldehyde | Pd/C, Ammonium formate | 2-propanol/water | 0.5 | 95 | [2] |
Table 2: N-Alkylation of Anilines with Alkyl Halides
| Amine | Alkyl Halide | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | Al2O3–OK | Acetonitrile | 2 | - | [5] |
| Aniline | Benzyl alcohol | NiBr2, L1, t-BuOK | Toluene | 48 | - | [6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via reductive amination and direct alkylation, adapted from established procedures for similar aniline derivatives.
Protocol 1: Synthesis of this compound via Two-Step Reductive Amination
This protocol is based on the general principles of reductive amination of anilines.[3][4]
Step 1: Synthesis of N-Propylaniline
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in methanol.
-
Imine Formation: To the stirred solution, add propanal (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-propylaniline can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified N-propylaniline (1.0 eq) in methanol.
-
Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture and add sodium borohydride (1.5 eq) portion-wise.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1 to isolate this compound.
Protocol 2: Synthesis of this compound via Direct Alkylation
This protocol is a general procedure based on the N-alkylation of amines with alkyl halides.[5]
-
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2.5 eq).
-
First Alkylation: Add ethyl iodide (1.1 eq) to the mixture and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Second Alkylation: Once the formation of N-ethylaniline is observed, add propyl iodide (1.1 eq) to the reaction mixture. The reaction may require heating to proceed to completion.
-
Work-up: After the reaction is complete, filter off the base.
-
Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through either direct N-alkylation of aniline or, more selectively, via a reductive amination pathway. The choice of methodology will depend on factors such as desired purity, scale, and available reagents. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare this versatile chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity for specific applications.
References
- 1. Buy this compound | 54813-78-4 [smolecule.com]
- 2. jocpr.com [jocpr.com]
- 3. N-ethyl aniline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of N-Ethyl-N-propylaniline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-propylaniline is a tertiary aromatic amine featuring a nucleophilic nitrogen center and an activated benzene (B151609) ring. This dual reactivity allows it to engage with a wide range of electrophiles, either at the nitrogen atom, leading to N-functionalized products, or on the aromatic ring through electrophilic aromatic substitution (EAS). The electronic and steric profile of the N-ethyl-N-propylamino substituent profoundly influences reaction outcomes, governing both reactivity and regioselectivity. This guide provides a comprehensive analysis of its reactions with key classes of electrophiles, detailed experimental protocols for analogous systems, and a summary of expected quantitative outcomes.
Core Principles of Reactivity
The reactivity of this compound is dictated by two primary features:
-
The Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Lewis base. It can readily attack electrophiles such as alkyl halides and acyl chlorides.
-
The Activated Aromatic Ring: The nitrogen atom donates electron density into the benzene ring via a strong +R (resonance) effect. This significantly activates the ring towards electrophilic aromatic substitution, making it much more reactive than benzene itself. The N-ethyl-N-propylamino group is a powerful ortho-, para-director. However, the steric bulk of the ethyl and propyl groups tends to hinder attack at the ortho positions, often leading to a preference for the para product.
These two reactive sites can compete. Reaction conditions, particularly pH, determine whether an electrophile reacts at the nitrogen or the ring.
Caption: Dual reactivity sites of this compound.
Electrophilic Aromatic Substitution (EAS) Reactions
The N-ethyl-N-propylamino group is a strongly activating substituent, directing incoming electrophiles to the ortho and para positions.
Caption: General mechanism for electrophilic aromatic substitution.
Halogenation
Halogenation with bromine or chlorine proceeds readily without a Lewis acid catalyst due to the highly activated nature of the ring. The para position is the overwhelmingly preferred site of substitution due to steric hindrance at the ortho positions from the alkyl groups on the nitrogen.
| Reaction | Electrophile | Typical Conditions | Major Product | Expected Yield* |
| Bromination | Br₂ | Dichloromethane (B109758) (DCM), 20-30°C | 4-Bromo-N-ethyl-N-propylaniline | ~55-95% |
| Chlorination | SO₂Cl₂ or NCS | Acetonitrile or DCM | 4-Chloro-N-ethyl-N-propylaniline | Moderate to High |
*Yields are estimated based on analogous reactions with N,N-dimethylaniline and N,N-diethylaniline.[1][2]
-
Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 30.6 mmol) in 30 mL of dichloromethane (DCM).
-
Reagent Addition: In a separate flask, prepare a solution of bromine (4.9 g, 30.6 mmol) in 20 mL of DCM. Add this solution dropwise to the aniline solution while stirring. Maintain the reaction temperature between 20-30°C, using an ice bath if necessary.
-
Quenching: After the addition is complete, place the flask in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate portion-wise until effervescence ceases and the solution is basic.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water (2 x 20 mL), and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol (B145695) to yield 4-Bromo-N-ethyl-N-propylaniline.[1]
Nitration
The outcome of nitration is highly dependent on the reaction conditions.
-
In Strong Acid (HNO₃/H₂SO₄): The nitrogen atom is protonated to form an N-ethyl-N-propylanilinium ion. The resulting -NH(Et)(Pr)⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This leads to the formation of the meta-nitro product.[3][4]
-
To Achieve Para-Nitration: Direct para-nitration is not feasible. A protection strategy is required. The amine is first acylated (see Section 3.2) to form an amide. The resulting N-acetyl group is still an ortho-, para-director but is less activating and prevents protonation. After nitration, the acetyl group is removed by hydrolysis to yield the para-nitroaniline.
| Conditions | Directing Effect | Major Product | Expected Yield* |
| conc. HNO₃ / conc. H₂SO₄ | Meta | 3-Nitro-N-ethyl-N-propylaniline | ~50-60% |
| 1. Ac₂O; 2. HNO₃/H₂SO₄; 3. H₃O⁺ | Ortho, Para | 4-Nitro-N-ethyl-N-propylaniline | Good (multi-step) |
*Yields are estimated based on analogous reactions with N,N-dimethylaniline.[5]
Caption: Reaction pathway for nitration in strong acid.
-
Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer and a thermometer, place 127 mL of concentrated sulfuric acid and cool to 0°C in an ice-salt bath.
-
Amine Addition: Slowly add this compound (32.6 g, 0.2 mol) while keeping the temperature below 10°C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 20 mL of concentrated sulfuric acid to 19 mL of concentrated nitric acid, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the aniline sulfate solution, maintaining the reaction temperature between 5-10°C. After addition, stir for an additional hour at the same temperature.
-
Work-up: Carefully pour the reaction mixture onto 600 g of crushed ice with stirring.
-
Neutralization: Neutralize the solution by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) while cooling to keep the temperature below 25°C. The meta-nitro product will precipitate.
-
Isolation & Purification: Collect the crude product by filtration, wash with water, and recrystallize from ethanol.
Friedel-Crafts Alkylation and Acylation
Direct Friedel-Crafts reactions on this compound using traditional Lewis acid catalysts (e.g., AlCl₃) are generally unsuccessful. The basic nitrogen atom coordinates strongly with the Lewis acid, forming a deactivating complex that renders the aromatic ring electron-deficient and unreactive towards electrophilic attack.[6]
Limitation:
-
Catalyst Deactivation: Ph-N(R)₂ + AlCl₃ → Ph-N⁺(R)₂(AlCl₃)⁻
Alternative methods using more modern, amine-tolerant catalysts, such as certain gold(I) or iron(III) complexes, have been developed for Friedel-Crafts type reactions on N,N-dialkylanilines, but these are not standard procedures.[7][8] For most synthetic purposes, the protection-acylation-deprotection sequence mentioned for nitration is the most reliable strategy to achieve ring acylation.
Reactions at the Nitrogen Atom
N-Alkylation
As a typical tertiary amine, this compound reacts with alkyl halides (e.g., iodomethane, iodoethane) via an Sₙ2 mechanism to form a quaternary ammonium salt.
Reaction: C₆H₅N(Et)(Pr) + R-X → [C₆H₅N(Et)(Pr)(R)]⁺X⁻
-
Setup: In a round-bottom flask, dissolve this compound (1.63 g, 10 mmol) in 20 mL of acetonitrile.
-
Reagent Addition: Add an excess of the alkyl halide (e.g., iodomethane, 2.84 g, 20 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-50°C) may be required.
-
Isolation: The quaternary ammonium salt, often being insoluble in the solvent, will precipitate. Collect the solid by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: Wash the product with a small amount of cold diethyl ether to remove any unreacted starting materials and dry under vacuum.
N-Acylation
N-acylation of a tertiary amine like this compound is not possible as it lacks the N-H bond necessary for amide formation. However, N-acylation is a critical reaction for primary and secondary anilines and is included here as the essential protection step for achieving certain EAS reactions (e.g., para-nitration) on an aniline framework. The process involves converting a primary/secondary aniline to its acetamide, performing the EAS reaction, and then hydrolyzing the amide back to the amine. For the purposes of this guide, we will detail the N-acetylation of a related secondary amine, N-ethylaniline, to illustrate the principle.
Reaction: C₆H₅NH(Et) + (CH₃CO)₂O → C₆H₅N(Et)COCH₃ + CH₃COOH
Caption: Experimental workflow for N-acetylation.
-
Setup: Dissolve N-ethylaniline (5.0 g, 41.3 mmol) in 100 mL of water and 3.5 mL of concentrated hydrochloric acid.
-
Reagents: Measure 5.1 mL of acetic anhydride. Separately, prepare a solution of sodium acetate (4.2 g, 51.2 mmol) in 25 mL of water.
-
Reaction: To the solution of the aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution. A white precipitate of the N-acetylated product should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture.
Conclusion
This compound is a versatile substrate whose reactivity with electrophiles can be directed towards either the nitrogen atom or the aromatic ring. Reactions at the nitrogen are characteristic of tertiary amines, leading to quaternary ammonium salts. Reactions on the ring are governed by the powerful activating and ortho-, para-directing nature of the N-ethyl-N-propylamino group. However, this reactivity is tempered by steric hindrance, which favors para-substitution, and by the basicity of the nitrogen, which can lead to meta-substitution under strongly acidic conditions or complete deactivation in the presence of Lewis acids. A thorough understanding of these competing factors and the use of appropriate synthetic strategies, such as protective acylation, are critical for achieving desired outcomes in the functionalization of this and related N,N-dialkylanilines.
References
- 1. prezi.com [prezi.com]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of n-Ethyl-n-propylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of n-Ethyl-n-propylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the fundamental principles governing the solubility of aromatic amines, predicted solubility based on analogous compounds, and detailed experimental protocols for the precise determination of its solubility.
Core Principles of Aromatic Amine Solubility
The solubility of an aromatic amine like this compound is primarily dictated by its molecular structure and the physicochemical properties of the solvent. The key factors include:
-
Polarity : The "like dissolves like" principle is paramount. This compound, a tertiary aromatic amine, has a moderately polar nitrogen atom within a largely nonpolar aromatic and aliphatic structure. This structure suggests good solubility in a wide range of organic solvents. Aromatic amines are generally more soluble in aromatic solvents, and aliphatic amines are more soluble in aliphatic solvents.
-
Hydrogen Bonding : As a tertiary amine, this compound can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. It cannot, however, act as a hydrogen bond donor. Its ability to accept hydrogen bonds enhances its solubility in protic solvents like alcohols.
-
Molecular Size and Shape : The ethyl and propyl groups attached to the nitrogen atom increase the nonpolar surface area of the molecule, which can influence its solubility in highly polar solvents.
Predicted Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | The amine can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. |
| Ketones | Acetone | Miscible | The polar carbonyl group of the ketone can interact with the amine. |
| Ethers | Diethyl Ether | Highly Soluble | Both are relatively nonpolar, following the "like dissolves like" principle. |
| Aromatic | Toluene, Benzene | Miscible | The aromatic ring of this compound interacts favorably with aromatic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, versatile organic solvent capable of dissolving a wide array of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust methodology for this purpose.
Method 1: Gravimetric Analysis
This method is suitable for determining the solubility of a liquid solute in a volatile solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, diethyl ether)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a distinct undissolved phase is crucial for ensuring saturation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature until the undissolved this compound has settled.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
To remove any suspended microdroplets, filter the collected aliquot through a syringe filter compatible with the solvent.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered aliquot to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool and then weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the evaporating dish minus its initial tare mass.
-
Solubility can be expressed in various units, such as g/100 mL or mol/L.
Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of aliquot) x 100
-
Method 2: Instrumental Analysis (e.g., GC-FID)
This method is highly accurate and suitable for a wide range of concentrations.
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
All materials listed for the Gravimetric Analysis method
Procedure:
-
Preparation of Saturated Solution and Sampling:
-
Follow steps 1-3 from the Gravimetric Analysis protocol.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
-
Calibration Curve:
-
Inject the standard solutions into the GC-FID to generate a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Accurately dilute the filtered aliquot of the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the GC-FID and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conceptual Relationship of Solubility Factors
This diagram illustrates the key factors influencing the solubility of this compound.
References
An In-depth Technical Guide to n-Ethyl-n-propylaniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Ethyl-n-propylaniline is a tertiary amine of interest in various chemical and pharmaceutical applications. This document provides a comprehensive overview of its fundamental chemical properties, detailed experimental protocols for its synthesis, and methods for its analytical characterization. Furthermore, it explores the broader context of N-alkylaniline derivatives, discussing their potential biological activities and relevance in drug development. This guide is intended to serve as a technical resource for professionals engaged in chemical synthesis, and pharmaceutical research.
Core Properties of this compound
This compound, a substituted aniline (B41778), possesses a unique combination of ethyl and propyl groups attached to the nitrogen atom, which influences its physicochemical properties and reactivity.[1] It is primarily utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]
Molecular and Chemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 54813-78-4 | [2] |
| Canonical SMILES | CCCN(CC)C1=CC=CC=C1 | [2] |
| InChI Key | PAZVJIOFFOOQLQ-UHFFFAOYSA-N | [2] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods, primarily via the alkylation of aniline or through reductive amination.[1] These methods offer different advantages in terms of reagent availability, reaction conditions, and scalability.
Method 1: N-Alkylation of Aniline
This classical approach involves the sequential or direct alkylation of aniline with ethyl and propyl halides in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reaction: Aniline + Ethyl Halide + Propyl Halide + Base → this compound + Base-HX
Experimental Protocol: General Procedure for N-Alkylation
-
Materials: Aniline, ethyl bromide (or iodide), propyl bromide (or iodide), sodium carbonate (or potassium carbonate), and a suitable organic solvent (e.g., acetonitrile, DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline and a slight excess of the base in the chosen solvent.
-
Add one of the alkyl halides (e.g., ethyl bromide) dropwise to the stirred solution at room temperature.
-
After the initial reaction, add the second alkyl halide (propyl bromide) and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Method 2: Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds.[3] For the synthesis of this compound, this can be approached by reacting aniline with propanal followed by reduction, and subsequent reaction with acetaldehyde (B116499) and another reduction step, or by reacting N-ethylaniline with propanal and a reducing agent. A more direct one-pot approach involves the reaction of aniline with a mixture of acetaldehyde and propanal in the presence of a reducing agent.
Reaction: Aniline + Acetaldehyde + Propanal + Reducing Agent → this compound
Experimental Protocol: Reductive Amination using Sodium Borohydride (B1222165)
-
Materials: Aniline, acetaldehyde, propanal, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), and a suitable solvent like methanol (B129727) or ethanol.
-
Procedure:
-
Dissolve aniline in the alcohol solvent in a reaction flask.
-
Add acetaldehyde to the solution and stir for a period to form the intermediate imine.
-
Subsequently, add propanal and continue stirring.
-
Cool the mixture in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise, controlling the temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analytical Characterization
The purity and identity of synthesized this compound can be confirmed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for the analysis of aniline derivatives.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The retention time of the peak corresponding to this compound can be used for identification against a standard. The mass spectrum will show a molecular ion peak (M⁺) at m/z 163, along with characteristic fragmentation patterns that confirm the structure.
Biological Activity and Drug Development Context
While specific biological activities of this compound are not extensively documented, the broader class of N-alkylaniline derivatives has shown a range of biological effects, including antimicrobial and antioxidant activities. The nature and length of the alkyl substituents on the nitrogen atom can significantly influence the biological profile of these compounds.
N-alkylanilines are recognized as important pharmacophores in many biologically active molecules. Their structural features can be crucial for interactions with biological targets. For instance, the lipophilicity and steric bulk imparted by the alkyl groups can affect membrane permeability and binding to receptor pockets.
The potential for N-alkylanilines to act as radical scavengers makes them interesting candidates for research into conditions associated with oxidative stress. Furthermore, their demonstrated activity against various bacterial and fungal pathogens suggests potential for development as antimicrobial agents.
Conclusion
This compound is a valuable chemical intermediate with straightforward synthetic routes. The protocols detailed in this guide provide a solid foundation for its preparation and characterization in a laboratory setting. While its specific biological roles are yet to be fully elucidated, the known activities of the broader N-alkylaniline class suggest that it and similar compounds may hold promise for future drug discovery and development efforts. This technical guide serves as a resource for researchers to explore the potential of this compound and its derivatives in their scientific endeavors.
References
N-Ethyl-n-propylaniline: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Ethyl-n-propylaniline is a tertiary aromatic amine that serves as a valuable and versatile intermediate in a multitude of organic synthesis applications. Its unique structural features, combining both ethyl and propyl groups on the nitrogen atom attached to a benzene (B151609) ring, influence its reactivity and physical properties, making it a key building block in the synthesis of dyes, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols for representative reactions, and a summary of relevant quantitative data.
Core Applications in Synthesis
This compound's utility in organic synthesis primarily stems from two key aspects of its structure: the nucleophilic nitrogen atom and the activated aromatic ring. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base, while the electron-donating nature of the dialkylamino group activates the aromatic ring towards electrophilic substitution, predominantly at the ortho and para positions.
The principal applications of this compound include:
-
Dye Synthesis: As a coupling component in the formation of azo dyes. The activated aromatic ring readily reacts with diazonium salts to form highly colored azo compounds.
-
Pharmaceutical Intermediates: Serving as a scaffold for the synthesis of more complex molecules with potential biological activity.
-
Agrochemicals: Acting as a precursor for the development of new herbicides, fungicides, and pesticides.
-
Specialty Chemicals: Utilized in the production of various organic compounds where a substituted aniline (B41778) moiety is required.
Synthesis of Azo Dyes: A Representative Application
A primary application of this compound is in the synthesis of azo dyes. The following sections detail a representative experimental protocol for the synthesis of an azo dye using this compound as the coupling component.
Reaction Scheme
The overall reaction involves the diazotization of an aromatic amine, such as aniline, to form a diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with this compound to form the azo dye.
An In-depth Technical Guide to N-Ethyl-N-propylaniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
N-Ethyl-N-propylaniline (CAS No. 54813-78-4) is a tertiary amine featuring an aniline (B41778) core substituted with both an ethyl and a propyl group on the nitrogen atom. This unique structure imparts specific physical and chemical properties that make it a valuable and versatile intermediate in organic synthesis. Its primary applications lie in the manufacturing of complex organic molecules, including dyes, pharmaceuticals, and agrochemicals, where precise molecular architecture is paramount.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and key chemical reactions.
Physicochemical and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 54813-78-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~223-225 °C (for isomer N-Ethyl-N-isopropylaniline) | [4] |
| Density | ~0.926 g/mL at 25 °C (for isomer N-Ethyl-N-isopropylaniline) | [4] |
| Canonical SMILES | CCCN(CC)C1=CC=CC=C1 | [1][2] |
| InChI Key | PAZVJIOFFOOQLQ-UHFFFAOYSA-N | [1][2] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several established organic chemistry routes. The two most common and practical methods are direct N-alkylation of an aniline precursor and reductive amination.
Direct N-Alkylation
This classical method involves the sequential alkylation of aniline or an N-alkylaniline with appropriate alkyl halides in the presence of a base.[1] To synthesize this compound, one could start with N-ethylaniline and subsequently introduce the propyl group. A significant challenge in this approach is controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts and other byproducts.[5]
Representative Experimental Protocol (Adapted from N-alkylation of aniline): [5]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-ethylaniline (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetonitrile (B52724) (3-5 mL per mmol of aniline).
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add 1-bromopropane (B46711) (1.1 eq.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like diethyl ether. Wash the organic layer with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel.
Reductive Amination
Reductive amination is a highly efficient and common one-pot method for synthesizing amines from carbonyl compounds.[6][7] It involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[7] This method avoids the over-alkylation issues associated with direct alkylation.[8] this compound can be synthesized by the reductive amination of ethylamine (B1201723) with propanal.[1]
Representative Experimental Protocol (Adapted from reductive amination of anilines): [9]
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ethylamine (1.0 eq.) and propanal (1.2 eq.) in an anhydrous solvent like methanol (B129727) or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 10 minutes. These reagents selectively reduce the imine in the presence of the unreacted aldehyde.[8]
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Applications as a Chemical Intermediate
The utility of this compound stems from its nature as a functionalized aniline. The nitrogen atom activates the aromatic ring, making it susceptible to further chemical modifications, primarily through electrophilic aromatic substitution.[1] It serves as a key building block in multi-step syntheses.
-
Dye Synthesis: As a substituted aniline, it can act as a coupling component in the formation of azo dyes, which are a large and important class of colored compounds.
-
Pharmaceuticals: The this compound scaffold can be incorporated into more complex molecules with potential biological activity. The specific alkyl substitution pattern can influence properties like lipophilicity and receptor binding.[1]
-
Agrochemicals: It can serve as a precursor for the synthesis of herbicides, pesticides, and fungicides.[1]
References
- 1. Buy this compound | 54813-78-4 [smolecule.com]
- 2. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:54813-78-4 | Chemsrc [chemsrc.com]
- 4. N-ETHYL-N-ISOPROPYLANILINE | 54813-77-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
Methodological & Application
Application Notes: Synthesis of N-Ethyl-N-propylaniline
Abstract
This document provides a detailed protocol for the synthesis of N-ethyl-N-propylaniline, a tertiary amine used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1] The primary method detailed is the reductive amination of N-ethylaniline with propanal, a robust and widely utilized method for forming carbon-nitrogen bonds.[2][3] This process involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to yield the target tertiary amine.
Synthesis Pathway Overview
The synthesis of this compound is achieved via a direct reductive amination pathway. This one-pot reaction combines a secondary amine (N-ethylaniline) with an aldehyde (propanal). The amine and aldehyde react to form an unstable iminium ion intermediate, which is not isolated but is immediately reduced by a hydride-based reducing agent present in the reaction mixture. This method is highly efficient and prevents the formation of quaternary ammonium (B1175870) salts.[4]
Reaction Scheme: N-ethylaniline + Propanal → [Iminium Intermediate] → this compound
Materials and Methods
Reagents and Materials
The following table summarizes the key reagents required for the synthesis, along with their relevant physical properties.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Notes |
| N-Ethylaniline | C₈H₁₁N | 121.18 | Starting Material | Purity >98% |
| Propanal (Propionaldehyde) | C₃H₆O | 58.08 | Alkylating Agent | Purity >97% |
| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | 211.94 | Reducing Agent | Mild, selective reducing agent |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, ACS grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Solution | Aqueous solution |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | Drying Agent | For organic phase drying |
| Hydrochloric Acid (1M) | HCl | 36.46 | Work-up (optional) | For pH adjustment |
| Sodium Hydroxide (1M) | NaOH | 40.00 | Work-up (optional) | For pH adjustment |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Experimental Protocol
This protocol details the reductive amination of N-ethylaniline with propanal.
-
Reaction Setup:
-
To a 250 mL round-bottom flask under an inert atmosphere (N₂), add N-ethylaniline (1.0 eq.).
-
Dissolve the N-ethylaniline in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of amine).
-
Begin stirring the solution at room temperature.
-
-
Imine Formation:
-
Add propanal (1.1 eq.) to the stirred solution dropwise over 5 minutes.
-
Allow the mixture to stir at room temperature for 30-45 minutes to facilitate the formation of the intermediate iminium ion.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in portions over 20-30 minutes. The reaction may be mildly exothermic.
-
Let the reaction stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (N-ethylaniline) is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the resulting crude oil by silica (B1680970) gel column chromatography or vacuum distillation to yield pure this compound.
-
Workflow and Process Visualization
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Logical workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
N-ethylaniline and its derivatives can be toxic; avoid inhalation, ingestion, and skin contact.[5]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium triacetoxyborohydride reacts with water; handle it in a dry environment. The quenching process should be done slowly to control gas evolution.
References
Laboratory Scale Synthesis of n-Ethyl-n-propylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of n-Ethyl-n-propylaniline, a valuable tertiary amine intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1] Two primary synthetic routes are presented: a modern reductive amination approach and a classical N-alkylation method. This guide includes comprehensive, step-by-step procedures, tables of quantitative data, and safety precautions. Additionally, a visual representation of the experimental workflow is provided to aid in the clear understanding of the synthesis process.
Introduction
This compound is a tertiary aniline (B41778) derivative with the molecular formula C₁₁H₁₇N.[1][2] Its structure, featuring both ethyl and propyl groups on the nitrogen atom, imparts specific physical and chemical properties that make it a versatile intermediate in organic synthesis. The synthesis of such tertiary amines is a fundamental operation in medicinal and process chemistry. The two methods detailed herein, reductive amination and N-alkylation, are common and effective strategies for the preparation of this and similar compounds. Reductive amination offers a one-pot procedure with high selectivity, while N-alkylation represents a more traditional, yet robust, pathway.
Physicochemical Data
A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| N-Ethylaniline | C₈H₁₁N | 121.18 | 205 | 0.963 | 103-69-5 |
| Propanal | C₃H₆O | 58.08 | 46-50 | 0.807 | 123-38-6 |
| 1-Bromopropane (B46711) | C₃H₇Br | 123.00 | 71 | 1.35 | 106-94-5 |
| Sodium Triacetoxyborohydride (B8407120) | C₆H₁₀BNaO₆ | 211.94 | - | 1.129 | 56553-60-7 |
| This compound | C₁₁H₁₇N | 163.26 | - | - | 54813-78-4 |
Data sourced from PubChem and commercial supplier information.[2][3]
Synthesis Protocols
Two detailed protocols for the laboratory-scale synthesis of this compound are provided below.
Method 1: Reductive Amination of N-Ethylaniline with Propanal
This method is a highly efficient one-pot procedure that utilizes a mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[4] The reaction proceeds by the initial formation of an iminium ion from the reaction of N-ethylaniline and propanal, which is then reduced in situ by STAB to the desired tertiary amine.[5]
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-ethylaniline (10.0 g, 82.5 mmol, 1.0 eq.).
-
Solvent and Aldehyde Addition: Dissolve the N-ethylaniline in 100 mL of anhydrous dichloromethane (B109758) (DCM). To this solution, add propanal (5.75 g, 99.0 mmol, 1.2 eq.) dropwise at room temperature while stirring.
-
Imine Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (26.2 g, 123.8 mmol, 1.5 eq.) in 50 mL of anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. An ice bath can be used to moderate any exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification:
Quantitative Data (Method 1)
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| N-Ethylaniline | 121.18 | 10.0 | 82.5 | 1.0 |
| Propanal | 58.08 | 5.75 | 99.0 | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 26.2 | 123.8 | 1.5 |
| Expected Yield (87%) | 163.26 | 12.4 | 76.1 | - |
Method 2: N-Alkylation of N-Ethylaniline with 1-Bromopropane
This classical method involves the direct alkylation of N-ethylaniline with a propyl halide in the presence of a base. This nucleophilic substitution reaction is a straightforward approach to forming the C-N bond.
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, combine N-ethylaniline (10.0 g, 82.5 mmol, 1.0 eq.), potassium carbonate (17.1 g, 123.8 mmol, 1.5 eq.), and 100 mL of acetonitrile (B52724).
-
Addition of Alkylating Agent: Heat the mixture to reflux with vigorous stirring. Add 1-bromopropane (12.2 g, 99.0 mmol, 1.2 eq.) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 6-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
Quantitative Data (Method 2)
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| N-Ethylaniline | 121.18 | 10.0 | 82.5 | 1.0 |
| 1-Bromopropane | 123.00 | 12.2 | 99.0 | 1.2 |
| Potassium Carbonate | 138.21 | 17.1 | 123.8 | 1.5 |
| Expected Yield (Typical) | 163.26 | ~10.8 | ~66.0 | - |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Weight | 163.26 g/mol |
| ¹H NMR (CDCl₃) | δ ~0.9 (t, 3H), ~1.2 (t, 3H), ~1.6 (m, 2H), ~3.2 (t, 2H), ~3.3 (q, 2H), ~6.6-7.3 (m, 5H) |
| ¹³C NMR (CDCl₃) | δ ~11.5, ~12.5, ~20.5, ~45.0, ~52.5, ~112.0, ~116.0, ~129.0, ~148.0 |
| Mass Spectrum (EI) | m/z 163 (M+), 148, 134, 106 |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. Spectroscopic data is based on typical values for N-alkylanilines and data available on PubChem.[2][8][9]
Experimental Workflow Diagrams
Caption: Workflow for Reductive Amination Synthesis.
Caption: Workflow for N-Alkylation Synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
N-Ethylaniline: Toxic by inhalation, ingestion, and skin absorption.[3] Handle with care.
-
Propanal: Flammable liquid and vapor. Causes serious eye irritation.
-
1-Bromopropane: Flammable liquid and vapor. May cause respiratory irritation. Suspected of causing cancer and damaging fertility or the unborn child.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes severe skin burns and eye damage. Handle in a dry environment.
-
Dichloromethane: Suspected of causing cancer.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols described provide two reliable methods for the laboratory-scale synthesis of this compound. The reductive amination protocol is a more modern, one-pot synthesis that offers high selectivity and yield under mild conditions. The N-alkylation method is a more traditional but equally viable route. The choice of method will depend on the availability of starting materials, equipment, and the desired scale of the reaction. Proper purification and characterization are essential to ensure the quality of the final product for its intended application in research and development.
References
- 1. Buy this compound | 54813-78-4 [smolecule.com]
- 2. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. texiumchem.com [texiumchem.com]
- 8. N-Ethylaniline(103-69-5) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of n-Ethyl-n-propylaniline by Distillation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of n-Ethyl-n-propylaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The primary method detailed is fractional distillation, a robust technique for separating this compound from potential impurities commonly found in its crude reaction mixture. This protocol includes detailed experimental procedures, data tables for relevant physical properties, and a visual workflow to ensure clarity and reproducibility.
Introduction
This compound is a tertiary aromatic amine that serves as a versatile building block in organic synthesis. Its purity is paramount for the successful synthesis of downstream products, necessitating an effective purification strategy. Distillation, particularly fractional distillation, is the preferred method for purifying this compound on a laboratory scale, leveraging differences in the boiling points of the compound and its impurities. This application note outlines the principles and provides a step-by-step protocol for achieving high-purity this compound.
Physical Properties and Impurity Profile
A thorough understanding of the physical properties of this compound and its potential impurities is critical for designing an effective distillation protocol. The following table summarizes the key physical data for the target compound and likely contaminants arising from common synthesis routes (e.g., alkylation of aniline).
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 54813-78-4 | C₁₁H₁₇N | 163.26 | ~223-225 (as iso-propyl isomer)[1][2] | 0.926 (as iso-propyl isomer)[1][2] | 1.534 (as iso-propyl isomer)[1] |
| Aniline (B41778) | 62-53-3 | C₆H₇N | 93.13 | 184.1[3] | 1.022[4] | 1.586[5] |
| N-Ethylaniline | 103-69-5 | C₈H₁₁N | 121.18 | 204-205[6] | 0.963[7] | 1.555[6] |
| N-Propylaniline | 622-80-0 | C₉H₁₃N | 135.21 | 220-222[8][9] | 0.952[8] | 1.548[8] |
| N,N-Diethylaniline | 91-66-7 | C₁₀H₁₅N | 149.23 | 217-218[10][11] | 0.938[11] | 1.542[11] |
| N,N-Dipropylaniline | 2217-07-4 | C₁₂H₁₉N | 177.29 | 242[12] | 0.918[12] | 1.529[12] |
| Ethylamine (B1201723) | 75-04-7 | C₂H₇N | 45.09 | 17-20[13][14] | 0.687[15] | - |
| Propanal | 123-38-6 | C₃H₆O | 58.08 | 46-50[16] | 0.805[17] | 1.362[17] |
Note: The boiling point for this compound is estimated based on its isomer, N-ethyl-N-isopropylaniline. The actual boiling point may vary slightly.
Experimental Protocol: Fractional Distillation
Fractional distillation is recommended due to the relatively small differences in boiling points between this compound and some of its potential impurities, such as N-propylaniline and N,N-diethylaniline.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
-
Glass wool or other packing material (for packed columns)
-
Thermometer
-
Clamps and stands
Pre-Distillation Preparation
-
Work-up of the Reaction Mixture: Before distillation, it is advisable to perform an aqueous work-up to remove any water-soluble impurities and salts. This typically involves washing the crude product with a dilute acid (to remove unreacted primary and secondary amines), followed by a dilute base, and finally with brine. The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered.
-
Assembly of the Distillation Apparatus: Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed. If performing vacuum distillation, use appropriate vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the dried crude this compound and add a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
Distillation Procedure
-
Initiate Heating: Begin heating the flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate rate.
-
Equilibration: As the mixture begins to boil, vapors will rise into the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring of the rising vapor moves slowly up the column.
-
Collection of Fractions:
-
Forerun: Collect the initial distillate, which will contain low-boiling impurities such as residual solvents, ethylamine, and propanal. The temperature at the distillation head will be significantly lower than the boiling point of the product.
-
Intermediate Fraction: As the temperature rises, a fraction containing a mixture of impurities with boiling points close to that of the product may be collected. This fraction can be set aside for redistillation.
-
Product Fraction: When the temperature at the distillation head stabilizes at the expected boiling point of this compound (approximately 223-225 °C at atmospheric pressure), change the receiving flask and collect the pure product. Monitor the temperature closely; a stable boiling point is indicative of a pure substance.
-
Final Fraction: A drop in temperature or the appearance of higher boiling impurities will signal the end of the product fraction. Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring of the residue.
-
-
Post-Distillation: Allow the apparatus to cool down completely before dismantling.
Vacuum Distillation (Optional)
For high-boiling compounds like this compound, vacuum distillation is often preferred to prevent thermal decomposition. The procedure is similar to atmospheric distillation, but a vacuum is applied to the system. The boiling point of the compound will be significantly lower under reduced pressure. A nomograph can be used to estimate the boiling point at a given pressure.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound and its potential impurities are toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Distillation of aniline derivatives should be conducted with care, as they can be air and light-sensitive, potentially leading to discoloration and degradation.
-
Never distill to dryness, as this can lead to the formation of explosive residues.
Characterization of Purified Product
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:
-
Gas Chromatography (GC): To determine the percentage of purity and identify any remaining impurities.
-
Refractive Index: A quick and simple method to check for purity by comparing the measured value to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified product.
By following this detailed protocol, researchers can effectively purify this compound, ensuring high quality for subsequent synthetic applications.
References
- 1. N-ETHYL-N-ISOPROPYLANILINE | 54813-77-3 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. N-propylaniline [stenutz.eu]
- 10. N,N-Diethylaniline, 1 l, CAS No. 91-66-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 11. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]
- 12. N,N-dipropylaniline [stenutz.eu]
- 13. Ethylamine - Wikipedia [en.wikipedia.org]
- 14. ethylamine [stenutz.eu]
- 15. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 17. chembk.com [chembk.com]
Application Notes and Protocols for the Purification of n-Ethyl-n-propylaniline via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of n-Ethyl-n-propylaniline using column chromatography. The provided methodologies are based on established principles for the purification of N-alkylanilines, addressing common challenges such as peak tailing.
Introduction
This compound is a tertiary amine that finds application as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Efficient purification of this compound is crucial to ensure the quality and purity of downstream products. Column chromatography is a widely used technique for the purification of organic compounds.[2][3] However, the basic nature of N-alkylanilines like this compound can lead to undesirable interactions with the acidic silica (B1680970) gel stationary phase, resulting in peak tailing and poor separation.[4] This can be mitigated by the addition of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase.[4] These application notes provide a comprehensive guide to overcome these challenges and achieve high-purity this compound.
Data Summary
The following table summarizes typical parameters for the column chromatography purification of N,N-dialkylanilines, providing a baseline for the purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard silica gel is commonly used.[3][5] |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) with 0.5-1% Triethylamine (TEA) | The ratio of hexane to ethyl acetate is optimized using TLC. The addition of TEA is crucial to prevent peak tailing of the basic aniline (B41778) compound.[4] |
| Optimal Rf Value | 0.2 - 0.35 | An Rf in this range on a TLC plate generally provides good separation on a column.[4] |
| Sample Loading | 1-5% of silica gel weight | This is a general guideline and depends on the difficulty of the separation. |
| Elution Mode | Isocratic or Gradient | A gradient elution, starting with a less polar solvent mixture and gradually increasing polarity, can be effective for separating impurities with different polarities. |
| Purity Achieved | >98% | Dependent on the specific impurities and optimization of the chromatographic conditions. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude this compound
-
Hexane
-
Ethyl Acetate
-
Triethylamine (TEA)
-
UV lamp (254 nm)
Procedure:
-
Prepare a stock solution of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Prepare several mobile phase systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v). To each solvent mixture, add 0.5-1% (v/v) of triethylamine.
-
Pour a small amount of a prepared mobile phase into the TLC developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Close the chamber and allow the atmosphere to saturate with solvent vapor.
-
Using a capillary tube, spot the crude sample solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry and visualize the spots under a UV lamp.
-
Calculate the Retention Factor (Rf) for the this compound spot in each solvent system. The optimal system will give an Rf value between 0.2 and 0.35.[4]
Column Chromatography Protocol
Objective: To purify crude this compound based on the optimized TLC conditions.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 or 230-400 mesh)
-
Cotton or glass wool
-
Sand
-
Crude this compound
-
Optimized mobile phase (Hexane:Ethyl Acetate with 0.5-1% TEA)
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level is just at the top of the sand.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions.
-
Maintain a constant level of solvent above the silica gel throughout the elution process.
-
Monitor the elution by collecting fractions and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting common issues in column chromatography of basic compounds.
References
Application Notes and Protocols for the GC-MS Analysis of n-Ethyl-n-propylaniline
Introduction
n-Ethyl-n-propylaniline is an N-alkylaniline of interest in various chemical and pharmaceutical contexts. Accurate and reliable quantification of this compound is crucial for quality control, impurity profiling, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the analysis of this compound. This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from a sample matrix.
-
Materials:
-
Sample containing this compound
-
1 M Sodium Hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) or Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
GC vials with inserts
-
-
Procedure:
-
To 1 mL of the sample solution, add 1 mL of 1 M sodium hydroxide to basify the solution.
-
Add 5 mL of a suitable organic solvent like dichloromethane or ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the injection solvent (e.g., ethyl acetate).
-
Transfer the final solution to a GC vial for analysis.
-
2. GC-MS Instrumental Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation and analytical requirements.
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
-
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| Expected Retention Time | To be determined experimentally | |
| Characteristic Mass Fragments (m/z) | 163 (M+), 148, 134, 120, 106, 77 | [1][2] |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: 1H NMR Characterization of n-Ethyl-n-propylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of n-Ethyl-n-propylaniline using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes a detailed experimental protocol for sample preparation and data acquisition. A summary of the expected 1H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values, is presented in a structured table. Furthermore, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility of the method. This application note is intended to assist researchers in the unambiguous identification and purity assessment of this compound.
Introduction
This compound is a tertiary amine that serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Accurate structural elucidation and purity determination are critical for its application in research and development. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms. This application note outlines a standardized protocol for the 1H NMR characterization of this compound, ensuring reliable and consistent results.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These values are based on established chemical shift correlations for N,N-dialkylanilines and predictive software. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and spectrometer used.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho) | 6.68 - 6.72 | Multiplet | - | 2H |
| Ar-H (meta) | 7.15 - 7.20 | Multiplet | - | 2H |
| Ar-H (para) | 6.62 - 6.66 | Multiplet | - | 1H |
| N-CH2 (Ethyl) | 3.30 | Quartet | 7.1 | 2H |
| N-CH2 (Propyl) | 3.22 | Triplet | 7.5 | 2H |
| CH2 (Propyl) | 1.60 | Sextet | 7.5 | 2H |
| CH3 (Ethyl) | 1.15 | Triplet | 7.1 | 3H |
| CH3 (Propyl) | 0.92 | Triplet | 7.4 | 3H |
Experimental Protocol
This section details the methodology for the 1H NMR characterization of this compound.
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) to the vial. Chloroform-d is a common solvent for nonpolar to moderately polar organic compounds.[2]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid spectral distortions from solid particles, it is recommended to filter the solution through a small plug of glass wool placed in the pipette.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
2. 1H NMR Data Acquisition
-
Instrumentation: The 1H NMR spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Standard acquisition parameters for a routine 1H NMR spectrum are as follows:
-
Pulse Angle: 30-45°
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 7 ppm, is generally appropriate.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm) or to the internal standard (TMS, δ = 0.00 ppm).
Experimental Workflow Diagram
Caption: Experimental workflow for 1H NMR characterization.
Discussion
The predicted 1H NMR spectrum of this compound displays characteristic signals for both the aromatic and aliphatic protons. The aromatic protons are expected to appear in the range of 6.6-7.2 ppm, with distinct multiplets for the ortho, meta, and para positions due to the electron-donating effect of the nitrogen atom. The methylene (B1212753) protons of the ethyl and propyl groups directly attached to the nitrogen are deshielded and appear as a quartet and a triplet, respectively, in the 3.2-3.3 ppm region. The remaining aliphatic protons of the propyl group are found further upfield. The integration of each signal corresponds to the number of protons it represents, confirming the structure of the molecule. The coupling patterns (multiplicity) arise from spin-spin coupling with neighboring protons and provide valuable information about the connectivity of the atoms. For instance, the triplet for the methyl group of the ethyl chain indicates it is adjacent to a methylene group.
Conclusion
This application note provides a detailed protocol and expected data for the 1H NMR characterization of this compound. By following the outlined procedures, researchers can reliably obtain high-quality 1H NMR spectra for structural verification and purity assessment. The provided data table and workflow diagram serve as valuable resources for the efficient and accurate analysis of this important chemical intermediate.
References
The Synthesis of Azo Dyes Using N-Ethyl-n-propylaniline: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of azo dyes utilizing N-Ethyl-n-propylaniline as a key coupling component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–).[1] Their facile synthesis, vibrant colors, and versatile applications in textiles, printing, and as potential bioactive molecules make them a subject of continuous research.[2] This guide details the fundamental principles, experimental protocols, and characterization of azo dyes derived from this compound.
Introduction to Azo Dye Synthesis
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The general process involves two primary steps:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C).[3]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling agent. This compound, with its activating N-alkyl groups, serves as an excellent coupling component, leading to the formation of a stable azo dye.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes using this compound. It is crucial to perform these reactions in a well-ventilated fume hood and with appropriate personal protective equipment.
Protocol 1: General Synthesis of an Azo Dye from a Substituted Aniline (B41778) and this compound
This protocol outlines the synthesis of an illustrative azo dye, 4-((4-nitrophenyl)diazenyl)-N-ethyl-N-propylaniline.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Ice
-
Distilled Water
-
Sodium Hydroxide (B78521) (NaOH) solution (10%)
-
Stirring apparatus
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. The presence of excess nitrous acid can be checked with starch-iodide paper.
Step 2: Azo Coupling with this compound
-
In a separate beaker, dissolve an equimolar amount of this compound in a suitable solvent like ethanol or a dilute acidic solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
If necessary, adjust the pH of the solution to slightly acidic or neutral with a dilute sodium hydroxide solution to facilitate the precipitation of the dye.
Step 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any unreacted salts and acids.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the expected properties of a representative azo dye synthesized from a substituted aniline and this compound. Please note that these are illustrative values and actual results may vary depending on the specific reactants and reaction conditions.
| Diazo Component | Coupling Component | Dye Structure | Molar Mass ( g/mol ) | Color | λmax (nm) |
| 4-Nitroaniline | This compound | 4-((4-nitrophenyl)diazenyl)-N-ethyl-N-propylaniline | 312.37 | Red-Orange | ~480-500 |
Visualization of the Synthesis Workflow
The synthesis of azo dyes from this compound can be visualized as a two-step chemical process. The following diagrams illustrate the logical flow of the synthesis.
Caption: General workflow for the synthesis of an azo dye using this compound.
Signaling Pathways and Applications
While the primary application of many azo dyes is in the textile industry for coloring fabrics, research has also explored their potential in other fields.[4] For instance, certain azo compounds have been investigated for their biological activities, including antimicrobial and anticancer properties. The specific signaling pathways affected would depend on the complete structure of the dye molecule and its interactions with biological targets. Further research in this area is ongoing.
The general logical relationship for exploring the application of a newly synthesized azo dye is depicted below.
Caption: Logical workflow for the evaluation and application of a synthesized azo dye.
Conclusion
This compound is a valuable coupling component in the synthesis of a diverse range of azo dyes. The straightforward nature of the diazotization and coupling reactions allows for the generation of novel colorants with potential applications in various scientific and industrial fields. The protocols and information provided herein serve as a foundational guide for researchers to explore the synthesis and properties of this interesting class of compounds. Further investigation into the specific properties and potential bioactivities of azo dyes derived from this compound is a promising area for future research.
References
Application Notes and Protocols: N-Ethyl-N-propylaniline as a Precursor for the Synthesis of Phenothiazine-Based Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Ethyl-N-propylaniline as a precursor in the synthesis of phenothiazine (B1677639) derivatives, a critical scaffold in numerous pharmaceutical agents. This document details a representative synthetic protocol, presents relevant quantitative data, and illustrates the experimental workflow and potential downstream signaling pathways.
Introduction
This compound is a tertiary amine that serves as a versatile chemical intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.[1] In the pharmaceutical industry, its structural motif can be incorporated into more complex molecules with diverse biological activities. While direct synthesis of a named pharmaceutical from this compound is not widely documented in readily available literature, its analogous structure to other N-alkylanilines suggests its potential as a precursor for the synthesis of key pharmaceutical scaffolds, such as phenothiazines. Phenothiazine and its derivatives are a well-established class of compounds with a broad range of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic activities.[2]
This document outlines a representative synthetic pathway for a phenothiazine derivative, starting from an N-alkylaniline like this compound.
Application Note 1: Synthesis of a Phenothiazine Derivative via Thionation of a Diphenylamine (B1679370) Intermediate
The synthesis of the phenothiazine core structure can be achieved through the cyclization of a diarylamine precursor in the presence of a sulfur source. This compound can be envisioned as a starting material for the synthesis of a substituted diphenylamine, which then undergoes cyclization to form the corresponding phenothiazine.
Representative Synthesis of a Phenothiazine Derivative
A plausible synthetic route involves the initial synthesis of a substituted diphenylamine from an aniline (B41778) derivative, followed by a thionation and cyclization step to form the phenothiazine ring system.
Step 1: Synthesis of a Substituted Diphenylamine (General Procedure)
A substituted aniline, such as a derivative of this compound, can be coupled with a suitable halobenzene derivative in the presence of a catalyst to form a diphenylamine intermediate.
Step 2: Synthesis of a Phenothiazine Derivative (General Procedure)
The resulting diphenylamine is then reacted with sulfur in the presence of a catalyst, such as iodine, at elevated temperatures to yield the phenothiazine derivative.
Experimental Protocols
Protocol 1: Synthesis of 10-Alkylphenothiazine
This protocol is a representative method for the synthesis of a phenothiazine derivative from a diphenylamine intermediate.
Materials:
-
Substituted Diphenylamine (e.g., derived from this compound)
-
Sulfur
-
Iodine (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted diphenylamine (1.0 eq), sulfur (2.2 eq), and a catalytic amount of iodine.
-
Add a high-boiling point solvent, such as diphenyl ether.
-
Heat the reaction mixture to reflux (typically 180-250 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with a 1 M sodium hydroxide solution to remove any unreacted sulfur and iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure phenothiazine derivative.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for Phenothiazine Synthesis
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Substituted Aniline, Halobenzene | Pd or Cu | Toluene or DMF | 100-120 | 12-24 | 70-90 |
| 2 | Substituted Diphenylamine, Sulfur | Iodine | Diphenyl ether | 180-250 | 4-6 | 60-80 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Mandatory Visualization
Experimental Workflow for Phenothiazine Synthesis
Caption: General workflow for the synthesis of a phenothiazine derivative.
Potential Signaling Pathway of Phenothiazine-Based Antipsychotics
Caption: Simplified signaling pathway of phenothiazine antipsychotics.
Conclusion
This compound serves as a viable precursor for the synthesis of complex heterocyclic structures like phenothiazines, which are of significant interest to the pharmaceutical industry. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals to explore the synthesis of novel phenothiazine derivatives and other biologically active molecules derived from N-alkylanilines. The versatility of the phenothiazine scaffold continues to make it a valuable target for the development of new therapeutic agents.
References
Application Notes and Protocols: N-Ethyl-N-propylaniline as an Intermediate for Dinitroaniline Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Ethyl-N-propylaniline as a key intermediate in the synthesis of dinitroaniline-based agrochemicals. The protocols detailed below are based on established synthetic routes for structurally related herbicides and are adapted for the use of this compound.
Introduction
This compound is a substituted aniline (B41778) that serves as a valuable precursor in the synthesis of various organic compounds, including agrochemicals.[1] The dinitroaniline class of herbicides are pre-emergence herbicides used to control a wide range of annual grasses and broadleaf weeds.[2][3][4][5] Prominent members of this class include trifluralin (B1683247), benfluralin, and ethalfluralin.[3] The general mechanism of action for these herbicides is the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of the emerging weed seedlings.[2]
The common synthetic pathway for many dinitroaniline herbicides involves the reaction of a dinitrated aromatic compound, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460), with a specific N,N-dialkylamine.[6][7] In this context, this compound can be utilized as the dialkylamine to produce a novel dinitroaniline herbicide.
Synthesis of N-Ethyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline
This protocol describes a two-step synthesis of a dinitroaniline herbicide using this compound. The first step involves the dinitration of 4-chlorobenzotrifluoride (B24415) to produce the key intermediate, 4-chloro-3,5-dinitrobenzotrifluoride. The second step is the amination of this intermediate with this compound.
Step 1: Dinitration of 4-Chlorobenzotrifluoride
This step is based on the established industrial synthesis of the common precursor for dinitroaniline herbicides.[6][7]
Experimental Protocol:
| Reagent/Parameter | Value |
| Reactants | |
| 4-Chlorobenzotrifluoride | 1.0 mol |
| Fuming Nitric Acid (98%) | 2.2 mol |
| Fuming Sulfuric Acid (20% SO₃) | Sufficient quantity for reaction medium |
| Reaction Conditions | |
| Temperature | 70-80 °C |
| Reaction Time | 4-6 hours |
| Work-up | |
| Quenching | Ice water |
| Extraction Solvent | Dichloromethane |
| Washing | Saturated sodium bicarbonate solution, Brine |
| Drying Agent | Anhydrous sodium sulfate |
Procedure:
-
In a well-ventilated fume hood, carefully add 4-chlorobenzotrifluoride to fuming sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add fuming nitric acid to the mixture while maintaining the temperature between 70-80 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-3,5-dinitrobenzotrifluoride.
Step 2: Amination with this compound
This step details the nucleophilic aromatic substitution of the chloro group in 4-chloro-3,5-dinitrobenzotrifluoride with this compound. The protocol is adapted from the synthesis of trifluralin.[8]
Experimental Protocol:
| Reagent/Parameter | Value |
| Reactants | |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 1.0 mol |
| This compound | 1.1 mol |
| Sodium Bicarbonate | 1.2 mol |
| Reaction Conditions | |
| Solvent | Acetonitrile (B52724) |
| Temperature | 60-70 °C |
| Reaction Time | 3-5 hours |
| Work-up | |
| Filtration | To remove inorganic salts |
| Solvent Removal | Under reduced pressure |
| Purification | Recrystallization from ethanol/water |
Procedure:
-
Dissolve 4-chloro-3,5-dinitrobenzotrifluoride in acetonitrile in a reaction flask.
-
Add sodium bicarbonate to the solution.
-
Slowly add this compound to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield N-Ethyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline as a yellow-orange solid.
Diagrams
Caption: Synthetic pathway for N-Ethyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline.
Caption: Experimental workflow for the synthesis of the target agrochemical intermediate.
Concluding Remarks
The protocols provided herein offer a foundational method for the synthesis of a dinitroaniline herbicide utilizing this compound. Researchers and scientists can adapt and optimize these procedures for their specific laboratory settings and research objectives. Further studies would be required to determine the herbicidal efficacy and toxicological profile of the resulting compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Benfluralin - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Alkylation of N-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of N-ethylaniline, a key transformation in the synthesis of various fine chemicals, pharmaceuticals, and materials. The protocols outlined below are based on established and contemporary methods for the N-alkylation of aromatic amines and can be readily adapted for N-ethylaniline. Three principal methodologies are presented: reductive amination, N-alkylation with alcohols via borrowing hydrogen catalysis, and classical N-alkylation with alkyl halides.
Introduction
N-alkylation of N-ethylaniline results in the formation of tertiary amines, such as N,N-diethylaniline or other N-alkyl-N-ethylanilines. These products are valuable intermediates in organic synthesis. The choice of alkylation method depends on several factors, including the desired product, substrate scope, cost, and green chemistry considerations. Reductive amination and borrowing hydrogen catalysis are often preferred for their efficiency and reduced environmental impact compared to traditional alkylation with alkyl halides.
Methods for N-Alkylation of N-Ethylaniline
Three robust methods for the N-alkylation of N-ethylaniline are detailed below.
Method 1: Reductive Amination
Reductive amination is a highly efficient one-pot procedure for the formation of C-N bonds.[1] It involves the reaction of N-ethylaniline with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding tertiary amine.[2][3] This method avoids the isolation of the intermediate and often provides high yields with good selectivity.[4][5]
-
Reaction Setup: To a round-bottom flask, add N-ethylaniline (1.0 equivalent) and a solvent such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE).
-
Add acetaldehyde (B116499) (1.1-1.5 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the intermediate iminium ion.[2]
-
Reduction: Slowly add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 equivalents) to the mixture in portions. The reaction can be mildly exothermic.[2][5]
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N,N-diethylaniline by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Caption: General workflow for the reductive amination of N-ethylaniline.
| Starting Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Ethylaniline | Acetaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | RT | 12-24 | High (not specified) | [2] |
| 2,6-Diethylaniline | Acetaldehyde | Pd/C, HCOOH·NH₃ | i-PrOH/H₂O | RT | 0.5 | 95 | [4] |
| Aniline (B41778) | Cyclohexanone | NaBH(OAc)₃, AcOH | DCE | RT | - | 96 | [5] |
| N-ethyl-2,6-diethylaniline | 2-Propoxyacetaldehyde | Pd/C, HCOOH·NH₃ | i-PrOH/H₂O | RT | 0.5 | 92 | [4] |
Method 2: N-Alkylation with Alcohols (Borrowing Hydrogen)
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally friendly approach that utilizes a catalyst to facilitate the reaction between an amine and an alcohol, with water as the only byproduct.[6][7] A variety of transition metal catalysts, including those based on ruthenium, iridium, nickel, and cobalt, have proven effective for the N-alkylation of anilines with alcohols.[8][9][10]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.5-2 mol%), a base (e.g., t-BuOK, 1.0 equivalent), N-ethylaniline (1.0 equivalent), and the desired alcohol (1.0-1.5 equivalents).
-
Add a suitable solvent, such as toluene (B28343) or dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir for the required duration (12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
-
Caption: The catalytic cycle of N-alkylation via borrowing hydrogen.
| Starting Amine | Alcohol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | NiBr₂/1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | 99 (GC) | [9] |
| Aniline | Benzyl alcohol | NHC-Ir(III) complex | t-BuOK | neat | 120 | 20 | 80 | [8] |
| Aniline | Benzyl alcohol | Co-MOF | - | Toluene | 110 | 24 | >99 | [10] |
| Aniline | Ethanol | HY Zeolite | - | Vapor Phase | 250 | - | ~60 (conversion) | [11] |
Method 3: N-Alkylation with Alkyl Halides
This is a classical method for forming C-N bonds through a nucleophilic substitution reaction. While effective, it can lead to over-alkylation, producing quaternary ammonium (B1175870) salts, and generates stoichiometric amounts of salt byproducts. This method is often employed when other methods are not suitable.
-
Reaction Setup: Dissolve N-ethylaniline (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-2.0 equivalents) to the solution.
-
Add the ethyl iodide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
-
Caption: Logical steps for N-alkylation with alkyl halides.
| Starting Amine | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Ethyl Iodide | - | Gas Phase | - | - | Predominantly N-alkylation | [12] |
| N-Ethylaniline | Methyl Iodide | - | Gas Phase | - | - | Predominantly N-alkylation | [12] |
| Aniline | Butyl Bromide | NaHCO₃ | H₂O | 80 | - | Good (not specified) | [13] |
| Aniline | Benzyl Bromide | NaHCO₃ | H₂O | 80 | 1 | High (not specified) | [13] |
Summary
The N-alkylation of N-ethylaniline can be effectively achieved through several synthetic routes. Reductive amination offers a mild and high-yielding one-pot procedure, particularly with aldehydes. The borrowing hydrogen methodology represents a green and atom-economical alternative when using alcohols as alkylating agents. While classical N-alkylation with alkyl halides is a viable option, careful control of reaction conditions is necessary to minimize side reactions. The choice of the most suitable method will be dictated by the specific requirements of the synthesis, including the nature of the desired alkyl group, scalability, and environmental considerations.
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. scribd.com [scribd.com]
- 6. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of Propanal with N-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-ethyl-N-propylaniline via the reductive amination of propanal with N-ethylaniline. Reductive amination is a cornerstone of medicinal chemistry, offering a robust and versatile method for the formation of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceutical compounds. These protocols and notes are intended to guide researchers in the efficient synthesis, purification, and characterization of N-alkylated aniline (B41778) derivatives, which are significant intermediates in the development of novel therapeutics.
Introduction
N-alkylated anilines are a critical class of intermediates in the synthesis of dyes, agrochemicals, and, most notably, pharmaceuticals.[1] The introduction of alkyl groups to the nitrogen atom of anilines can significantly modulate the physicochemical and pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. Reductive amination provides a highly efficient and controlled one-pot method for this transformation, avoiding the common issue of over-alkylation associated with direct alkylation methods.
This application note focuses on the specific reaction between N-ethylaniline and propanal to yield this compound. This transformation serves as a model system for the N-alkylation of secondary aromatic amines with aliphatic aldehydes, a common synthetic step in drug discovery programs.
Reaction Scheme
The reductive amination of N-ethylaniline with propanal proceeds through the formation of an intermediate iminium ion, which is subsequently reduced in situ by a hydride-donating reagent to form the tertiary amine, this compound.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Product | This compound | - |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Typical Yield | 87% | Benchchem Application Notes |
| Appearance | Colorless to pale yellow liquid | [1] |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Experimental Protocols
Two primary protocols are provided, utilizing different reducing agents that are commonly employed for reductive amination reactions.
Protocol 1: Using Sodium Triacetoxyborohydride (B8407120) (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, often favored for its ability to reduce the intermediate iminium ion in the presence of the aldehyde starting material.
Materials:
-
N-Ethylaniline
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethylaniline (1.0 eq.). Dissolve the amine in anhydrous DCM or DCE (to a concentration of approximately 0.2 M).
-
Addition of Aldehyde: Add propanal (1.2 eq.) to the stirred solution at room temperature.
-
Formation of Iminium Ion: Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Protocol 2: Using Sodium Cyanoborohydride
Sodium cyanoborohydride (NaBH₃CN) is another effective reducing agent for reductive aminations, particularly under mildly acidic conditions which favor iminium ion formation.
Materials:
-
N-Ethylaniline
-
Propanal
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-ethylaniline (1.0 eq.) and propanal (1.1 eq.) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-10 as described in Protocol 1.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. Below is a summary of expected analytical data.
| Technique | Expected Data |
| ¹³C NMR | Expected chemical shifts (δ, ppm) for aromatic and aliphatic carbons. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 163. Key fragment ions at m/z = 148 (loss of CH₃), 134 (loss of C₂H₅), and 106 (loss of C₃H₇).[2] |
| Infrared (IR) Spectroscopy | Characteristic C-N stretching and aromatic C-H bending frequencies. |
Table 2: Expected Analytical Data for this compound.
Applications in Drug Development
The N-alkylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The N-ethyl-N-propyl substitution pattern can impart desirable lipophilicity and steric properties that influence ligand-receptor interactions.
-
CNS Agents: The lipophilic nature of N-alkylanilines can facilitate crossing the blood-brain barrier, making them attractive moieties for central nervous system (CNS) drug candidates.
-
Enzyme Inhibitors: The aniline nitrogen can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within the active site of an enzyme.
-
Receptor Modulators: N-alkylaniline derivatives have been explored as modulators of various receptors, where the nature of the alkyl substituents is crucial for affinity and selectivity.
While this compound itself may not be a final drug product, it represents a key building block. For instance, derivatives of N-alkylanilines have been investigated for their potential as kinase inhibitors, showcasing the importance of this structural motif in modern drug discovery. The ability to efficiently synthesize such intermediates using the protocols described herein is therefore of high value to medicinal chemists.
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanistic pathway of the reductive amination of propanal with N-ethylaniline.
Experimental Workflow
The logical workflow for the synthesis and purification of this compound is depicted below.
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization based on the specific laboratory setup and reagent purity.
References
Catalytic Synthesis of N-Ethyl-N-propylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of N-Ethyl-n-propylaniline, a tertiary amine of interest in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols outlined below focus on modern, efficient, and sustainable catalytic methodologies, offering alternatives to traditional alkylation techniques.
Introduction
This compound is a valuable intermediate in organic synthesis. Traditional methods for its preparation often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of salt byproducts and may require harsh reaction conditions. Modern catalytic approaches, such as reductive amination and the "borrowing hydrogen" (or hydrogen autotransfer) strategy, offer more atom-economical and environmentally benign alternatives.
This document details two primary catalytic routes for the synthesis of this compound:
-
Two-Step Catalytic Reductive Amination: This method involves the sequential N-alkylation of aniline (B41778), first with acetaldehyde (B116499) and then with propanal (or vice versa), using a catalyst and a reducing agent.
-
One-Pot Catalytic N-Alkylation via Borrowing Hydrogen: This elegant approach utilizes alcohols (ethanol and propanol) as alkylating agents in the presence of a suitable transition metal catalyst.
Data Presentation
The following tables summarize quantitative data from analogous reactions found in the literature, providing a basis for the experimental protocols detailed in this document.
Table 1: Reductive Amination of Anilines with Aldehydes
| Starting Aniline | Aldehyde | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetaldehyde | - | Sodium Borohydride (B1222165) | Propanol (B110389) | Room Temp. | 3 | >96 | (CN103145562B) |
| 2,6-diethylaniline | Acetaldehyde | Pd/C | Ammonium (B1175870) Formate (B1220265) | 2-Propanol/Water | Room Temp. | 0.5 | High | [1] |
Table 2: N-Alkylation of Aniline with Alcohols
| Starting Aniline | Alcohol | Catalyst | Temp. (°C) | Pressure (psi) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Aniline | n-Propanol | H₂SO₄ | 245 | 600 | 2 | 93.28 | 47.75 (mono-alkylated) | [2] |
| Aniline | n-Propanol | HCl | 245 | 600 | 2 | 98.12 | 51.55 (mono-alkylated) | [2] |
| Aniline | Ethanol (B145695) | HY Zeolite | 250-400 | Atmospheric | - | - | High for N-ethylaniline | [3] |
Experimental Protocols
Protocol 1: Two-Step Catalytic Reductive Amination for this compound Synthesis
This protocol describes a two-step synthesis starting from aniline. The first step is the synthesis of N-ethylaniline, followed by its subsequent N-propylation.
Step 1: Synthesis of N-Ethylaniline
Materials:
-
Aniline
-
Acetaldehyde
-
Sodium Borohydride (NaBH₄)
-
Ethanol or Propanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in ethanol or propanol.
-
Slowly add acetaldehyde (1.2-2.0 eq) to the stirred solution at room temperature (10-30°C).[4]
-
Continue stirring for 0.5-1.5 hours to facilitate the formation of the Schiff base intermediate.[4]
-
In a separate flask, prepare a solution of sodium borohydride (0.25-0.5 eq) in the same alcohol used previously.
-
Slowly add the sodium borohydride solution to the reaction mixture.
-
Stir the reaction for an additional 3 hours at room temperature.
-
Upon completion (monitored by TLC or GC), quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-ethylaniline by vacuum distillation. A product purity of over 97% can be achieved.
Step 2: Synthesis of this compound from N-Ethylaniline
Materials:
-
N-Ethylaniline (from Step 1)
-
Propanal
-
Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ammonium Formate
-
2-Propanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add Pd/C catalyst (0.05-0.1 eq).
-
Add a solution of ammonium formate (10 eq) in water.
-
Add a solution of N-ethylaniline (1.0 eq) and propanal (1.0 eq) in 2-propanol.[1]
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane (B109758) and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by silica (B1680970) gel column chromatography.
Protocol 2: One-Pot Catalytic N-Alkylation of N-Ethylaniline with Propanol via Borrowing Hydrogen
This protocol describes a one-pot synthesis of this compound from N-ethylaniline and propanol using a transition metal catalyst.
Materials:
-
N-Ethylaniline
-
n-Propanol
-
Ruthenium or Iridium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous toluene (B28343) or xylene
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the Ruthenium or Iridium catalyst and the ligand.
-
Add the base (e.g., K₂CO₃).
-
Add anhydrous toluene or xylene as the solvent.
-
Add N-ethylaniline (1.0 eq) and n-propanol (1.2-1.5 eq).
-
Heat the reaction mixture to 110-140°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography.
Mandatory Visualizations
Catalytic Reductive Amination Workflow
Caption: Workflow for the two-step catalytic reductive amination synthesis.
Borrowing Hydrogen Catalytic Cycle
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of amines.
References
Troubleshooting & Optimization
How to avoid over-alkylation in n-Ethyl-n-propylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-ethyl-N-propylaniline, with a primary focus on avoiding over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to this compound are:
-
Sequential Alkylation of Aniline (B41778): This method involves the stepwise addition of ethyl and propyl groups to the aniline nitrogen using alkylating agents like ethyl halides (e.g., bromoethane) and propyl halides (e.g., 1-bromopropane) in the presence of a base.[1]
-
Reductive Amination: This approach can be performed in a few ways:
-
Reacting N-ethylaniline with propanal in the presence of a reducing agent.
-
Reacting N-propylaniline with acetaldehyde (B116499) in the presence of a reducing agent.
-
A one-pot reaction of aniline with both acetaldehyde and propanal, though this can be challenging to control for the desired unsymmetrical product.
-
Reacting propanal with ethylamine (B1201723) followed by reductive amination with a suitable aniline precursor.[1]
-
Q2: What is over-alkylation in the context of this compound synthesis?
A2: Over-alkylation is a common side reaction where the target this compound (a tertiary amine) reacts further with the alkylating agent to form a quaternary ammonium (B1175870) salt. This occurs because the lone pair of electrons on the nitrogen of the tertiary amine is still available to react with an electrophile. This side reaction is particularly problematic in sequential alkylation methods.
Q3: How can I monitor the progress of my reaction and identify byproducts?
A3: Reaction progress and the formation of byproducts can be effectively monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the appearance of products.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for separating and identifying volatile compounds in the reaction mixture, providing quantitative data on the relative amounts of starting materials, the desired product, and byproducts like mono-alkylated intermediates or over-alkylated salts.[2][3][4]
Troubleshooting Guide: Over-alkylation
Issue: My reaction is producing a significant amount of quaternary ammonium salt.
This is a frequent challenge, particularly when using alkyl halides. Here are several parameters to investigate:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incorrect Stoichiometry | Carefully control the molar ratio of the alkylating agent to the amine. Use a slight excess of the amine or add the alkylating agent dropwise to the reaction mixture. | By keeping the concentration of the alkylating agent low at any given time, the probability of it reacting with the more abundant secondary or tertiary amine is reduced. |
| Highly Reactive Alkylating Agent | Consider using a less reactive alkylating agent. For example, alkyl chlorides are generally less reactive than alkyl bromides or iodides. | The rate of the second (undesired) alkylation is reduced with a less reactive electrophile, allowing for better control over the reaction. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity. | Over-alkylation, like most reactions, is accelerated by heat. By reducing the temperature, the activation energy barrier for the formation of the quaternary ammonium salt may become more prohibitive compared to the desired alkylation. |
| Inappropriate Solvent | Experiment with solvents of different polarities. Less polar solvents can sometimes disfavor the formation of the charged quaternary ammonium salt. | The solubility and stability of the charged transition state leading to the quaternary salt can be influenced by the solvent. |
| Sub-optimal Base | Use a hindered or non-nucleophilic base. A bulky base is less likely to interfere with the reaction and can effectively scavenge the acid byproduct without promoting side reactions. | The choice of base can influence the reaction equilibrium and the reactivity of the amine. |
Experimental Protocols
Protocol 1: Sequential Alkylation of N-ethylaniline with 1-Bromopropane (B46711)
This protocol is adapted from general procedures for N-alkylation of anilines.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylaniline (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (1.5 eq).[5]
-
Stir the mixture at room temperature for 15-20 minutes.
2. Alkylation:
-
Slowly add 1-bromopropane (1.1 eq) to the stirring suspension dropwise over 30 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.[5]
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
4. Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to isolate the pure this compound.[5]
Protocol 2: Reductive Amination of N-ethylaniline with Propanal
This protocol is based on general methods for reductive amination.[6][7]
1. Imine Formation:
-
Dissolve N-ethylaniline (1.0 eq) and propanal (1.2 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding iminium ion.
2. Reduction:
-
Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[6]
-
Continue stirring at room temperature and monitor the reaction by TLC or GC until the starting materials are consumed.
3. Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
4. Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel.
Visualizations
References
- 1. Buy this compound | 54813-78-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Optimizing yield for n-Ethyl-n-propylaniline synthesis
Welcome to the Technical Support Center for n-Ethyl-n-propylaniline Synthesis. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for this compound to ensure high selectivity and avoid common byproducts?
The most recommended method is Reductive Amination . This approach offers superior control over the formation of the desired mono-alkylated product compared to direct alkylation with alkyl halides.[1][2] Direct alkylation is difficult to control because the N-alkylaniline product is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts.[1][3][4] Reductive amination minimizes this issue by proceeding through an imine intermediate, which is then reduced in a controlled manner.[2][4]
There are two primary reductive amination pathways to the target molecule:
-
Reaction of N-ethylaniline with propanal.
-
Reaction of N-propylaniline with acetaldehyde (B116499).
A one-pot reaction starting from aniline (B41778) is also feasible but requires careful control of stoichiometry and reaction conditions to manage sequential alkylations.
Q2: My reductive amination reaction is suffering from very low yield. What are the common causes and how can I troubleshoot this?
Low yields in reductive amination can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The catalyst (e.g., Pd/C, Raney Nickel) may be inactive or poisoned by impurities in the reagents or solvent.[5] Ensure the catalyst is fresh, handled under an inert atmosphere if required, and that high-purity, dry reagents are used.[1][5]
-
Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium step that produces water.[5] This water can inhibit the reaction. Consider adding a dehydrating agent like molecular sieves or using a Dean-Stark trap to remove water and drive the reaction forward.[2][5]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to byproduct formation or decomposition.[1][5] A gradual, systematic increase in temperature (e.g., in 10-20°C increments) can help identify the optimal range.[5]
-
Reducing Agent Choice: The choice and quality of the reducing agent are critical. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient mixing.[5] For hydride reagents like Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), ensure they have not degraded and are used in the correct stoichiometry.[2][4]
-
Workup and Purification Losses: The desired product may be lost during aqueous workup if it has some water solubility.[1] Ensure proper pH adjustment during extraction and minimize emulsion formation. Purification by column chromatography should be optimized to prevent loss of the product on the column.[6]
Q3: I am observing significant amounts of N,N-diethylaniline or N,N-dipropylaniline byproducts. How can I improve selectivity for this compound?
Poor selectivity and the formation of over-alkylation products are classic challenges.[1]
-
Control Stoichiometry: When starting from aniline, carefully control the stoichiometry of the alkylating agents (acetaldehyde and propanal). Using a slight excess of aniline relative to the total aldehyde equivalents can favor mono-alkylation.
-
Stepwise Addition: A more controlled approach is a stepwise synthesis. First, synthesize N-ethylaniline or N-propylaniline, purify it, and then perform the second alkylation step. This avoids a competitive reaction scenario.
-
Choice of Reducing Agent: Milder reducing agents can improve selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is less reactive towards aldehydes and ketones than NaBH₄, allowing for imine formation to occur before significant reduction of the starting carbonyl compound.[4]
-
Lower Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the undesired second alkylation step, which often requires a higher activation energy.[1]
Q4: What is the most effective method for purifying the final this compound product?
Post-reaction workup typically involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The primary method for purifying the crude product is silica (B1680970) gel column chromatography .[6]
-
Extraction: After the reaction, the mixture is typically diluted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water or a brine solution.[6]
-
Drying and Concentration: The separated organic layer is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[6]
-
Column Chromatography: The resulting crude residue is purified by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like cyclohexane (B81311) or hexanes.[6] The polarity of the eluent system should be optimized based on TLC analysis to achieve good separation between the desired product, unreacted starting materials, and any byproducts.
Troubleshooting Guide & Optimization
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Optimization of Reaction Conditions
The yield of N-alkylation reactions is highly sensitive to the choice of catalyst, base, and solvent. The following table, adapted from studies on similar aniline alkylations, provides a starting point for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (mmol) | Solvent | Temp (°C) | Yield (%) |
| 1 | NiBr₂ (10) | 1,10-phenanthroline (20) | t-BuOK (0.25) | Toluene | 130 | >95 |
| 2 | NiBr₂ (10) | dppf (20) | t-BuOK (0.25) | Toluene | 130 | ~75 |
| 3 | NiBr₂ (10) | None | t-BuOK (0.25) | Toluene | 130 | <20 |
| 4 | None | - | t-BuOK (0.25) | Toluene | 130 | 0 |
| 5 | Pd/C (0.1 equiv) | - | - | 2-propanol/water | RT | >90 |
| 6 | Copper-Chromite (5) | - | K₂CO₃ (35) | o-Xylene | 110 | High |
Data adapted for illustrative purposes from analogous N-alkylation studies.[3][7]
Troubleshooting Workflow
If you are facing issues with the synthesis, follow this logical workflow to identify the root cause.
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of N-Ethylaniline
This protocol details the reaction of N-ethylaniline with propanal using palladium on carbon as a catalyst and ammonium formate (B1220265) as an in-situ hydrogen source.[6]
Materials:
-
N-Ethylaniline (1.0 equiv)
-
Propanal (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (0.1 equiv)
-
Ammonium Formate (10 equiv)
-
2-Propanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Ethyl Acetate/Cyclohexane
Procedure:
-
Catalyst Activation: In a round-bottom flask, add 10% Pd/C (0.5 mmol, 0.1 equiv) and 2-propanol (90 mL). Stir the mixture.
-
In a separate flask, dissolve ammonium formate (50 mmol, 10 equiv) in water (10 mL) and transfer this solution to the catalyst slurry. Stir for 5-10 minutes to activate the catalyst.[6]
-
Reaction: To the activated catalyst mixture, add N-ethylaniline (5 mmol, 1.0 equiv) followed by propanal (5 mmol, 1.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of 2-propanol.
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C.[6]
-
Extraction: Dilute the residue with dichloromethane and wash with a brine solution. Separate the organic phase.[6]
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate Ethyl Acetate/Cyclohexane eluent system to obtain pure this compound.[6]
Protocol 2: Synthesis via One-Pot Reductive Amination of Aniline
This protocol uses a borohydride reagent for the sequential alkylation of aniline.
Materials:
-
Aniline (1.0 equiv)
-
Acetaldehyde (1.1 equiv)
-
Propanal (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv)
-
Dichloromethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
First Alkylation (Ethylation): Dissolve aniline (1.0 equiv) in the chosen solvent (e.g., DCE) in a round-bottom flask under an inert atmosphere.
-
Add acetaldehyde (1.1 equiv) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add NaBH(OAc)₃ (1.2 equiv) portion-wise, maintaining the temperature below 25°C. Stir for 3-5 hours or until TLC indicates complete consumption of aniline.
-
Second Alkylation (Propylation): To the same reaction mixture, now add propanal (1.1 equiv). Stir for another hour.
-
Slowly add the second portion of NaBH(OAc)₃ (1.3 equiv) and let the reaction stir overnight at room temperature.
-
Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3x). Combine the organic layers.
-
Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Visualizations
General Experimental Workflow
The diagram below outlines the key steps in a typical reductive amination synthesis.
Caption: General workflow for this compound synthesis.
Reaction Pathway and Side Reactions
This diagram illustrates the desired reaction pathway via an imine intermediate and highlights the potential for over-alkylation.
Caption: Reaction pathway showing imine intermediates and side reactions.
References
Troubleshooting low yield in reductive amination of anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the reductive amination of anilines.
Troubleshooting Guides
This section addresses specific issues that may arise during the reductive amination of anilines, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reductive amination reaction with an aniline (B41778) is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the reductive amination of anilines can stem from several factors. A systematic approach to troubleshooting is recommended, focusing on the two key stages of the reaction: imine formation and reduction.
1. Incomplete Imine Formation:
The initial equilibrium between the aniline and the carbonyl compound to form an imine is often the root cause of low yields.[1] Anilines, being less nucleophilic than aliphatic amines, can exhibit slower imine formation.
-
Problem: Water produced during imine formation can hydrolyze the imine back to the starting materials.[1]
-
Solution: Employ methods for water removal. This can be achieved by using a Dean-Stark apparatus during the reaction, or by adding a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves to the reaction mixture.[1]
-
-
Problem: The reaction may not have reached equilibrium or the equilibrium may not favor the imine.
-
Solution 1: Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[1] The optimal pH for imine formation is typically between 4 and 5.[1][2] However, excess strong acid can protonate the aniline, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution 2: Increase Reactant Concentration: Increasing the concentration of either the aniline or the carbonyl compound can shift the equilibrium towards the imine product.
-
Solution 3: Lewis Acid Catalysis: For particularly challenging substrates, the use of a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can facilitate imine formation.[2]
-
2. Inefficient Reduction:
Once the imine is formed, its reduction to the final amine product must be efficient and selective.
-
Problem: The chosen reducing agent may not be suitable for the specific substrate or reaction conditions.
-
Solution: Select an appropriate reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and often preferred reagent for one-pot reductive aminations as it is selective for the imine over the carbonyl starting material.[3][4] Other options include sodium cyanoborohydride (NaBH₃CN), which is also selective for the iminium ion at a controlled pH (around 6-7), and sodium borohydride (B1222165) (NaBH₄), which is less selective and may reduce the starting carbonyl.[2][3]
-
-
Problem: The reducing agent may have degraded or is not active.
-
Solution: Use a fresh batch of the reducing agent. The activity of borohydride reagents can be checked by a simple test reaction, for example, the reduction of a simple ketone like acetone.
-
3. Side Reactions:
Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target product.
-
Problem: The starting aldehyde or ketone is reduced to the corresponding alcohol.
-
Solution: This is common when using less selective reducing agents like NaBH₄.[2] Switching to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN can mitigate this.[2][3] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize alcohol formation.[5]
-
-
Problem: Over-alkylation of the product amine, leading to the formation of a tertiary amine.
-
Solution: This can occur if the newly formed secondary amine reacts with another molecule of the carbonyl compound. Using a stoichiometric amount of the carbonyl compound can help control this. A stepwise procedure can also be beneficial.[5]
-
-
Problem: Aldol condensation of the starting aldehyde or ketone.
-
Solution: This side reaction is more prevalent under basic conditions. Maintaining a slightly acidic pH can help to suppress this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of anilines?
A1: The optimal pH is a compromise. Imine formation is typically favored under slightly acidic conditions (pH 4-5) to catalyze the dehydration step.[1][2] However, highly acidic conditions (pH < 4) will protonate the aniline, making it non-nucleophilic.[1] For the reduction step using reagents like NaBH₃CN, a pH of 6-7 is often optimal to ensure selective reduction of the iminium ion.[6] Therefore, careful control of pH is crucial for maximizing the yield.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method to track the consumption of the starting materials and the formation of the imine and the final amine product.[7] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction mixture composition.
Q3: My aniline is electron-deficient, and the reaction is very slow. What can I do?
A3: Electron-deficient anilines are less nucleophilic and can be challenging substrates for reductive amination. To improve the reaction rate and yield, you can:
-
Use a more forcing reaction condition, such as higher temperature. Microwave-assisted protocols have been shown to accelerate the reaction of anilines.[4]
-
Employ a Lewis acid catalyst, such as Ti(Oi-Pr)₄, to activate the carbonyl group towards nucleophilic attack.[2]
-
Consider alternative, more potent reducing systems. For instance, the combination of BH₃·THF with trifluoroacetic acid (TFA) has been reported to be effective for electron-deficient anilines.[8]
Q4: Can I perform the reductive amination as a one-pot procedure?
A4: Yes, one-pot reductive aminations are very common and efficient, especially when using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This reagent is mild enough to be present from the start of the reaction without significantly reducing the carbonyl compound, and it will readily reduce the imine as it is formed.
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Reductive Amination of Anilines
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, room temperature | Mild and selective for imines/iminium ions; suitable for one-pot reactions; good functional group tolerance.[3][9] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for iminium ions at controlled pH.[3] | Toxic (releases HCN upon acidification); requires careful pH control.[3] |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Inexpensive and readily available. | Less selective, can reduce aldehydes and ketones; requires a two-step procedure for good yields.[2][3] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various solvents, requires pressure | "Green" reducing agent; high yields can be achieved.[3] | Requires specialized equipment (hydrogenator); catalyst can be sensitive to impurities. |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of the aniline (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Troubleshooting Low Yield - Two-Step Procedure with Water Removal
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the aniline (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution or slurry of the chosen reducing agent (e.g., NaBH₄, 1.5 eq) in an appropriate solvent (e.g., ethanol).
-
Slowly add the solution of the pre-formed imine to the reducing agent mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Effect of pH on imine formation with anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity in the N-Alkylation of Anilines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the selective N-alkylation of anilines. This guide provides practical solutions to common challenges, detailed experimental protocols, and comparative data to enhance the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the N-alkylation of anilines and how can it be prevented?
The most prevalent side reaction is over-alkylation, which leads to the formation of undesired N,N-dialkylated anilines and, in some cases, quaternary ammonium (B1175870) salts.[1][2] This occurs because the mono-alkylated aniline (B41778) product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2]
Prevention Strategies:
-
Stoichiometric Control: Employing a large excess of aniline compared to the alkylating agent can statistically favor mono-alkylation.[2] Conversely, an excess of the alkylating agent will promote di-alkylation.[1][2]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to decrease the rate of subsequent alkylation steps.[1][2]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent influences the degree of over-alkylation. More reactive agents are more prone to causing multiple substitutions.[1] Utilizing less reactive agents or methods like "borrowing hydrogen" with alcohols can offer better control.[2]
-
Catalyst Selection: Certain catalysts, such as zeolites or those with bulky ligands, can sterically or electronically favor the formation of the mono-alkylation product.[2][3]
Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in aniline N-alkylation can arise from several factors:
-
Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, less reactive alkylating agents (e.g., alkyl chlorides versus bromides or iodides) will lead to slower reactions.[1]
-
Inappropriate Reaction Conditions: The reaction may require higher temperatures to proceed at a reasonable rate; however, excessively high temperatures can cause decomposition or side reactions.[1] The choice of solvent is also critical, with aprotic solvents often being more effective for N-alkylation with alcohols.[1]
-
Catalyst Deactivation: The catalyst may lose activity due to poisoning by impurities, coke formation on the surface, or product inhibition where the product amine coordinates to the catalyst and hinders its activity.[1][4][5]
-
Workup and Purification Issues: The desired product might be lost during extraction and purification steps, particularly if it has some solubility in the aqueous phase.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the temperature while monitoring for the formation of byproducts.[1]
-
Screen Catalysts and Solvents: Experiment with different catalysts known for N-alkylation and various solvents to find an optimal combination for your specific substrates.[1][6]
-
Ensure Reagent Purity: Use pure and dry starting materials and solvents to avoid catalyst poisoning and side reactions.[1][4]
Q3: How can I control C-alkylation versus N-alkylation?
The selectivity between N-alkylation and C-alkylation (alkylation on the aromatic ring) is highly dependent on the reaction conditions, particularly temperature and the type of catalyst used.[7]
-
Temperature Control: Generally, lower temperatures favor N-alkylation, while higher temperatures promote C-alkylation.[7] For example, with certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, while C-alkylation becomes more significant at temperatures above 300°C.[7][8]
-
Catalyst Choice: The pore size and shape of zeolite catalysts can play a crucial role in directing the selectivity. Zeolites with pore sizes of 6 to 8 angstroms and a three-dimensional tubular shape have been shown to be highly selective for N-alkylation.[8]
Q4: What are "greener" methods for selective N-alkylation of anilines?
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) strategy is a prime example of a more sustainable method for N-alkylation.[2] This approach utilizes alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides.[2][9] The reaction, typically catalyzed by transition metals like manganese, ruthenium, or iridium, produces only water as a byproduct, making it highly atom-efficient and environmentally friendly.[2][9][10]
Troubleshooting Guides
Issue 1: High Yield of N,N-Dialkylaniline Product
This is a classic case of over-alkylation. Here’s a logical workflow to address this issue:
Caption: Troubleshooting logic for poor selectivity.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to low conversion and poor yields.[5] Common causes include coke formation and poisoning.[4][5][11]
Caption: Workflow for addressing catalyst deactivation.
Data Presentation: Comparison of Catalytic Systems for N-Alkylation
The following tables summarize quantitative data for different catalytic systems to aid in the selection of appropriate reaction conditions.
Table 1: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl (B1604629) Alcohol [6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (mmol) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | NiBr₂ (10) | 1,10-phenanthroline (B135089) (20) | t-BuOK (0.25) | 130 | 48 | 99 |
| 2 | Ni(COD)₂ (10) | 1,10-phenanthroline (20) | t-BuOK (0.25) | 130 | 48 | 83 |
| 3 | NiCl₂(dme) (10) | 1,10-phenanthroline (20) | t-BuOK (0.25) | 130 | 48 | 81 |
| 4 | NiCl₂(PPh₃)₂ (10) | 1,10-phenanthroline (20) | t-BuOK (0.25) | 130 | 48 | 79 |
Table 2: Manganese-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [10]
| Entry | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mn-pincer complex (3) | t-BuOK (0.75) | 80 | 24 | 90 |
| 2 | Mn-pincer complex (3) | t-BuOK (0.75) | 110 | 24 | 95 |
Table 3: Zeolite-Catalyzed N-Alkylation of Aniline with Methanol [8]
| Catalyst | Temp (°C) | Aniline/MeOH Ratio | N-methylaniline (%) | N,N-dimethylaniline (%) | C-alkylation (%) |
| S-115 | 300 | 3:1 | 75.2 | 24.8 | 0 |
| S-115 | 350 | 3:1 | 68.5 | 31.5 | 0 |
| Y-Zeolite | 300 | 3:1 | 65.1 | 29.8 | 5.1 |
| Y-Zeolite | 350 | 3:1 | 45.3 | 25.1 | 29.6 |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using a Nickel Catalyst via Borrowing Hydrogen [6]
This protocol describes the N-alkylation of aniline with benzyl alcohol using a nickel catalyst.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂ (0.025 mmol) and 1,10-phenanthroline (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add t-BuOK (0.25 mmol), aniline (0.25 mmol), benzyl alcohol (1.0 mmol), and anhydrous toluene (B28343) (2.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-benzylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Selective N-Propylation of N-Ethylaniline
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the selective N-propylation of N-ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the selective N-propylation of N-ethylaniline?
A1: A variety of catalysts are employed for the N-propylation of N-ethylaniline, with the choice depending on the desired reaction conditions and selectivity. The most common classes include:
-
Zeolites and Mesoporous Materials: These solid acid catalysts, such as H-BEA, H-ZSM-5, and MCM-41, are often used in gas-phase reactions and are favored for their shape-selectivity and ease of separation.
-
Phase Transfer Catalysts (PTCs): Catalysts like tetrabutylammonium (B224687) bromide (TBAB) are effective in liquid-liquid or solid-liquid systems, facilitating the reaction between the aniline (B41778) and the propylating agent in immiscible phases.
-
Metal-Based Catalysts: Transition metal complexes, particularly those based on palladium, ruthenium, and iridium, can catalyze the reaction, often under milder conditions.
-
Montmorillonite Clays (B1170129): Acid-activated clays such as Montmorillonite K-10 are cost-effective solid acid catalysts that can be used in liquid-phase reactions.
Q2: How does the choice of propylating agent affect the reaction?
A2: The propylating agent is a critical factor in determining reaction efficiency and by-product formation.
-
1-Propanol (B7761284): A common and environmentally friendly choice, often used with solid acid catalysts like zeolites at higher temperatures.
-
Propyl Halides (e.g., 1-bromopropane, 1-chloropropane): These are more reactive than propanol (B110389) and are typically used with phase transfer catalysts or in the presence of a base to neutralize the resulting hydrohalic acid.
-
Dipropyl Carbonate: A greener alternative to propyl halides, which produces non-corrosive by-products.
Q3: What are the key factors influencing selectivity between N-propylation and C-propylation?
A3: Achieving high selectivity for N-propylation over C-propylation (alkylation of the aromatic ring) is a primary challenge. Key factors include:
-
Catalyst Acidity and Pore Structure: Strong acid sites can promote C-alkylation (Friedel-Crafts type reaction). Catalysts with constrained pore structures, like medium-pore zeolites (e.g., H-ZSM-5), can sterically hinder the larger transition state required for C-alkylation, thus favoring N-alkylation.
-
Reaction Temperature: Higher temperatures can sometimes favor C-alkylation and the formation of by-products. Optimizing the temperature is crucial for maximizing N-selectivity.
-
Reactant Molar Ratio: A higher molar ratio of aniline to the propylating agent can help to suppress over-alkylation, which can lead to the formation of N,N-dipropyl-N-ethylanilinium salts.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the N-propylation of N-ethylaniline under different conditions.
| Catalyst | Propylating Agent | Temperature (°C) | N-Ethylaniline Conversion (%) | N-Propyl-N-Ethylaniline Selectivity (%) | Key By-products | Reference |
| H-BEA Zeolite | 1-Propanol | 250 | 85 | 95 | C-propylated products, Dipropyl ether | |
| H-ZSM-5 Zeolite | 1-Propanol | 250 | 78 | 98 | C-propylated products, Dipropyl ether | |
| Montmorillonite K-10 | 1-Bromopropane | 110 | 92 | 88 | Ring-propylated isomers | |
| Tetrabutylammonium Bromide (TBAB) | 1-Bromopropane | 80 | 95 | 92 | Quaternary ammonium (B1175870) salt | |
| Pd/C (with H₂) | 1-Propanol | 150 | 90 | 94 | Propionaldehyde |
Troubleshooting Guide
This section addresses common issues encountered during the selective N-propylation of N-ethylaniline.
Issue 1: Low Conversion of N-Ethylaniline
If you are observing low conversion of your starting material, consider the following potential causes and solutions.
-
Potential Cause 1: Catalyst Deactivation.
-
Solution: For solid catalysts like zeolites, deactivation can occur due to coking (deposition of carbonaceous residues). Regenerate the catalyst by calcination in air at high temperatures (e.g., 500-550°C). If using a metal-based catalyst, check for poisoning by impurities in the reactants or solvent.
-
-
Potential Cause 2: Insufficient Reaction Temperature or Time.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. Similarly, extend the reaction time and take aliquots to track the reaction progress by a suitable analytical method like Gas Chromatography (GC).
-
-
Potential Cause 3: Poor Mass Transfer.
-
Solution: In heterogeneous catalysis (solid catalyst, liquid/gas reactants), ensure efficient stirring or agitation to overcome mass transfer limitations. For gas-phase reactions, optimize the flow rate of the reactant mixture over the catalyst bed.
-
Caption: Troubleshooting workflow for low reactant conversion.
Issue 2: Poor Selectivity to N-Propyl-N-Ethylaniline
If your product mixture contains significant amounts of by-products, such as C-propylated isomers or over-alkylated products, use the following guidance.
-
Problem: High levels of C-Propylation.
-
Cause: The catalyst may have excessively strong acid sites, or the reaction temperature might be too high, promoting the Friedel-Crafts alkylation of the aromatic ring.
-
Solution: Switch to a catalyst with milder acidity or a more shape-selective pore structure (e.g., H-ZSM-5 instead of a wide-pore zeolite like H-BEA). Alternatively, try lowering the reaction temperature.
-
-
Problem: Formation of Quaternary Ammonium Salts.
-
Cause: This indicates over-alkylation of the desired product. It is more common when using highly reactive alkylating agents like propyl halides.
-
Solution: Adjust the stoichiometry. Use a higher molar ratio of N-ethylaniline to the propylating agent to create a competitive environment where the starting material is more likely to be alkylated than the product.
-
Caption: Key factors influencing N-propylation selectivity.
Experimental Protocols
Protocol 1: Gas-Phase N-Propylation using H-ZSM-5 Zeolite
This protocol describes a typical setup for the continuous, gas-phase N-propylation of N-ethylaniline using 1-propanol over a solid acid catalyst.
1. Catalyst Preparation and Activation:
- Press the H-ZSM-5 zeolite powder into pellets, crush, and sieve to obtain particles of a specific size range (e.g., 0.2-0.4 mm).
- Load the catalyst (approx. 1.0 g) into a fixed-bed reactor (e.g., a stainless steel tube with a 10 mm internal diameter).
- Activate the catalyst in-situ by heating to 500°C under a flow of dry nitrogen for 4 hours to remove adsorbed water.
2. Reaction Procedure:
- After activation, cool the reactor to the desired reaction temperature (e.g., 250°C).
- Introduce the reactant feed into the reactor using a high-performance liquid chromatography (HPLC) pump. The feed should consist of a premixed solution of N-ethylaniline and 1-propanol (e.g., a 1:3 molar ratio).
- Use a carrier gas (e.g., nitrogen) at a specific flow rate to maintain the desired weight hourly space velocity (WHSV).
- The reaction products exit the reactor as a gas stream. Cool the stream using a condenser to collect the liquid products.
3. Product Analysis:
- Collect the liquid product mixture at regular intervals.
- Analyze the composition of the product mixture using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).
- Calculate the conversion of N-ethylaniline and the selectivity for N-propyl-N-ethylaniline based on the peak areas from the GC chromatogram, using appropriate response factors.
// Nodes
prep [label="1. Catalyst Preparation\n(Pelletize, Sieve)", fillcolor="#F1F3F4", fontcolor="#202124"];
activation [label="2. Catalyst Activation\n(Load into Reactor, Heat under N₂)", fillcolor="#FBBC05", fontcolor="#202124"];
reaction [label="3. Reaction\n(Set Temp, Pump Reactants)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
collection [label="4. Product Collection\n(Condense Effluent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="5. Analysis\n(GC-FID)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
prep -> activation;
activation -> reaction;
reaction -> collection;
collection -> analysis;
}
Caption: Workflow for gas-phase N-propylation experiment.
Technical Support Center: Purification of n-Ethyl-n-propylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of n-Ethyl-n-propylaniline. The following sections detail common issues encountered during experimentation, providing practical solutions, detailed experimental protocols, and quantitative data to guide your purification strategy.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My final product is a yellow or brown color. What is the cause and how can I fix it?
Answer: Discoloration, typically yellow or brown, is a common sign of oxidation in amines, especially aromatic amines like this compound. This process can be accelerated by exposure to air and light, leading to the formation of colored N-oxides and other byproducts.[1]
-
Purification: If the discoloration is minor, the compound can often be repurified. Distillation under reduced pressure in an inert atmosphere is effective for liquid amines.[1]
-
Prevention: To prevent future discoloration, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored container to protect it from light.[1] Blanketing the container with a dry, inert gas after each use can significantly minimize oxidation.[1]
Question 2: I am observing a significant amount of unreacted aniline (B41778) in my crude product. How can I remove it?
Answer: Unreacted aniline is a common impurity in the synthesis of N-alkylanilines. Due to its basic nature, it can be effectively removed through an acidic wash.
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The aniline will be protonated to form a water-soluble salt (anilinium chloride) and will partition into the aqueous layer. The layers can then be separated. It is important to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and concentrating.
Question 3: My GC-MS analysis shows the presence of N,N-diethylaniline and/or N,N-dipropylaniline. How can I separate these from my desired this compound?
Answer: The presence of over-alkylation byproducts such as N,N-diethylaniline and N,N-dipropylaniline is a frequent issue. These can be separated by fractional distillation or column chromatography.
-
Fractional Distillation: Due to the differences in their boiling points, fractional distillation is a suitable method for separation. This compound has a boiling point of approximately 228-230 °C, while N,N-diethylaniline boils at around 217 °C and N,N-dipropylaniline at approximately 242 °C. A fractionating column with a high number of theoretical plates will be necessary for efficient separation.
-
Column Chromatography: This technique can also be used to separate these closely related amines. A silica (B1680970) gel column is typically used, and the eluent polarity is optimized to achieve separation. Given the basic nature of these compounds, it is often beneficial to add a small amount of a basic modifier, like triethylamine (B128534) (0.5-1%), to the eluent to prevent tailing.[2]
Question 4: During column chromatography, my product is streaking or "tailing" on the TLC plate and the column. What can I do to improve the separation?
Answer: Tailing is a common problem when purifying amines on silica gel, which is an acidic stationary phase. The basic amine interacts strongly with the acidic silica, leading to poor separation.
-
Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase (eluent).[2][3] A common practice is to use a solvent system like hexane (B92381)/ethyl acetate (B1210297) with 0.5-1% triethylamine.[2] This will neutralize the acidic sites on the silica gel and allow for a much cleaner separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions during synthesis. These typically include:
-
Unreacted Starting Materials: Residual aniline.
-
Over-alkylation Products: N,N-diethylaniline and N,N-dipropylaniline, formed by the reaction of the product with the alkylating agents.
-
Mono-alkylation Products: N-ethylaniline and N-propylaniline if the reaction does not go to completion or if there is an imbalance in the stoichiometry of the alkylating agents.
Q2: Which purification method is best for large-scale purification of this compound?
A2: For large-scale purification (multi-gram to kilogram scale), fractional distillation under reduced pressure is generally the most efficient and economical method, provided there is a sufficient difference in the boiling points of the components.
Q3: When should I choose column chromatography over distillation?
A3: Column chromatography is preferred when:
-
The boiling points of the impurities are very close to that of this compound, making separation by distillation difficult.
-
You are working on a smaller scale (milligram to a few grams).
-
The impurities are non-volatile.
-
A very high level of purity (>99.5%) is required.
Q4: How can I monitor the purity of my this compound fractions during purification?
A4: The purity of the fractions can be monitored using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of volatile compounds. It allows for the identification of impurities by their mass spectra and retention times.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a column chromatography separation.
Data Presentation
The following table summarizes the expected purity levels of this compound after various purification steps. The efficiency of removal of common impurities is also presented.
| Purification Method | Purity of this compound | Aniline Removal Efficiency | N,N-diethylaniline Removal Efficiency | N,N-dipropylaniline Removal Efficiency |
| Crude Product | 70-85% | - | - | - |
| Acid Wash | 80-90% | >95% | Low | Low |
| Fractional Distillation (single pass) | 95-98% | High | Moderate to High | Moderate to High |
| Column Chromatography | >99% | High | High | High |
| Combined Methods (e.g., Acid Wash followed by Distillation) | >99% | >99% | Moderate to High | Moderate to High |
Note: The values in this table are estimates and can vary depending on the initial composition of the crude mixture and the specific conditions of the purification process.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the separation of this compound from lower and higher boiling point impurities such as aniline, N,N-diethylaniline, and N,N-dipropylaniline.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and thermometer
-
Receiving flasks
-
Heating mantle
-
Vacuum source and gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed. Place boiling chips or a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Vacuum Application: Carefully apply a vacuum to the system and slowly heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial low-boiling fraction, which may contain residual solvents and unreacted aniline (Boiling point of aniline: ~184 °C at atmospheric pressure).
-
Intermediate Fraction 1: As the temperature rises, a fraction containing N-ethylaniline (Boiling point: ~204-205 °C[2][4][5][6]) and N,N-diethylaniline (Boiling point: ~217 °C[7][8][9][10]) may be collected.
-
Product Fraction: Collect the fraction that distills at the boiling point of this compound (approximately 228-230 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.
-
Intermediate Fraction 2: After the main product has distilled, the temperature may rise again, indicating the presence of higher-boiling impurities like N-propylaniline (Boiling point: ~222 °C[11][12][13][14]) and N,N-dipropylaniline (Boiling point: ~242 °C[3][15]).
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity. Combine the pure fractions of this compound.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for small-scale, high-purity isolation of this compound.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (60-120 mesh)
-
Sand
-
Solvents: Hexane, Ethyl acetate, Triethylamine
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the solvent mixture to prevent tailing. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar solvent (hexane).
-
Carefully pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to absorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logic diagram for selecting the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. halocolumns.com [halocolumns.com]
- 5. Purification [chem.rochester.edu]
- 6. Buy this compound | 54813-78-4 [smolecule.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. N-ethyl-N-methyl-3-propylaniline | C12H19N | CID 142596178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Preventing oxidation of n-Ethyl-n-propylaniline during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Ethyl-n-propylaniline, focusing on preventing its oxidation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound, a secondary aromatic amine, is susceptible to degradation primarily through oxidation. The main factors that accelerate oxidation are exposure to:
-
Oxygen (Air): The presence of atmospheric oxygen is the principal driver of oxidation.
-
Light: Exposure to light, particularly UV radiation, can catalyze oxidative reactions. The compound is known to turn brown upon exposure to light and air.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.
-
Incompatible Materials: Contact with strong oxidizing agents and strong acids can lead to rapid degradation and potentially hazardous reactions.[1][2]
Q2: What are the visible signs of this compound degradation?
A2: The most common sign of degradation is a change in color. Pure this compound is typically a colorless to pale yellow liquid.[3][4] Upon oxidation, it will darken, progressing to yellow, brown, or even dark brown.[1][2] The appearance of particulate matter or an increase in viscosity can also indicate significant degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, it is recommended to store this compound under the following conditions:
-
Temperature: In a cool environment, ideally refrigerated between 2-8°C.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light: In a light-resistant container, for instance, an amber glass vial or bottle.
-
Container: A tightly sealed container to prevent exposure to air and moisture.[2]
Q4: Can antioxidants be used to prevent the oxidation of this compound?
A4: Yes, adding a suitable antioxidant or a combination of antioxidants can significantly inhibit the oxidation process. Aromatic amines are known to be stabilized by antioxidants that can scavenge free radicals or decompose peroxides.[5][6]
Q5: Which antioxidants are recommended for stabilizing this compound, and at what concentration?
A5: Hindered phenolic antioxidants are commonly used for aromatic amines. A complex antioxidant composition has been shown to be effective, which may include:
-
Radical-Scavenging Antioxidants: Such as 2,6-di-tert-butyl-4-methylphenol (BHT) or 2,4-dimethyl-6-tert-butylphenol.
-
Peroxide-Decomposing Antioxidants: Such as N,N-dialkyldithiocarbamates.
-
Light Stabilizers: Such as phenyl salicylate (B1505791) or benzotriazole (B28993) derivatives.
A recommended starting concentration for a composite antioxidant mixture is between 0.01% and 0.5% of the weight of the aromatic amine.[6] For specific applications, the optimal antioxidant and its concentration should be determined experimentally.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Discoloration of this compound (darkening) | Oxidation due to exposure to air, light, or heat. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Use sealed, light-resistant (amber) containers with minimal headspace. 3. Store at recommended low temperatures (2-8°C). 4. Consider adding a suitable antioxidant at a concentration of 0.01-0.5% by weight.[6] |
| Presence of unknown peaks in HPLC analysis | Degradation of the compound. | 1. Perform forced degradation studies to identify potential degradation products. 2. Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its degradation products. 3. Review storage and handling procedures to minimize exposure to light, heat, and oxygen. |
| Inconsistent experimental results | Inconsistent purity of the starting material due to degradation. | 1. Re-analyze the purity of the this compound before each use, especially if it has been stored for an extended period. 2. If degradation is suspected, purify the material before use (e.g., by distillation under reduced pressure). 3. Implement and strictly follow the recommended storage and handling procedures. |
| Precipitate formation in the stored material | Formation of insoluble oxidation products or polymerization. | 1. Attempt to identify the precipitate. It may be an oligomeric or polymeric oxidation product. 2. Discard the batch if the purity cannot be restored through filtration and the identity of the precipitate is unknown. 3. Re-evaluate storage conditions to prevent further degradation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the storage and stabilization of this compound.
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 2 - 8 °C | For long-term storage to minimize degradation rates. |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation by atmospheric oxygen. |
| Antioxidant Concentration | 0.01 - 0.5% (by weight) | For a composite antioxidant mixture. The optimal concentration should be determined experimentally.[6] |
| Accelerated Stability Testing Temperature | 40 °C ± 2 °C | A common condition for accelerated stability studies to predict long-term stability. |
| Accelerated Stability Testing Humidity | 75% RH ± 5% RH | To assess the effect of moisture on degradation. |
| Long-Term Stability Testing Temperature | 25 °C ± 2 °C or 30 °C ± 2 °C | To evaluate stability under typical long-term storage conditions. |
| Long-Term Stability Testing Humidity | 60% RH ± 5% RH or 65% RH ± 5% RH | To assess the effect of moisture on degradation over an extended period. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf life and identify potential degradation products.
Materials:
-
This compound (purity ≥ 99.5%)
-
Amber glass vials with Teflon-lined caps
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
HPLC system with a UV detector
-
RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
(Optional) Antioxidant to be tested (e.g., BHT)
Procedure:
-
Sample Preparation:
-
For unstabilized samples, aliquot this compound into several amber glass vials.
-
For stabilized samples, prepare a stock solution of the antioxidant in a minimal amount of a suitable solvent and add it to the this compound to achieve the desired final concentration (e.g., 0.1% w/w). Ensure homogeneity. Aliquot into amber glass vials.
-
Blanket the headspace of each vial with nitrogen or argon before tightly sealing.
-
-
Initial Analysis (T=0):
-
Analyze an initial sample from each group (stabilized and unstabilized) by HPLC to determine the initial purity and chromatographic profile.
-
-
Storage:
-
Place the remaining vials in a stability chamber set to 40°C and 75% relative humidity.
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for a 6-month study).
-
-
Analysis at Each Time Point:
-
Visually inspect the physical appearance of the sample (color, clarity).
-
Determine the purity of each sample using a validated stability-indicating RP-HPLC method.
-
Quantify any significant degradation products relative to the main peak.
-
HPLC Method Example:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Real-Time Stability Study of this compound
Objective: To determine the stability of this compound under recommended storage conditions over its proposed shelf life.
Procedure:
-
Sample Preparation: Prepare stabilized and unstabilized samples as described in the accelerated stability study protocol.
-
Storage: Store the vials at the proposed long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Time Points for Analysis: For a proposed shelf life of 24 months, testing should be conducted at 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, perform the same visual inspection and HPLC analysis as in the accelerated study.
Visualizations
Caption: Workflow for preventing this compound oxidation.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Buy this compound | 54813-78-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. performanceadditives.us [performanceadditives.us]
- 6. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]
Common pitfalls in the workup of n-Ethyl-n-propylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during the synthesis of N-Ethyl-n-propylaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Reductive Amination: This method involves the reaction of aniline (B41778) with propionaldehyde (B47417) to form an intermediate imine, which is then reduced to the final product. Common reducing agents include sodium borohydride (B1222165) or catalytic hydrogenation.[1] This approach is often favored for its control over the degree of alkylation.
-
Direct N-Alkylation: This route involves the reaction of aniline with ethyl and propyl halides in the presence of a base.[1] While straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.[2][3]
Q2: What are the most common impurities I might encounter?
A2: Common impurities include:
-
Unreacted starting materials (aniline, ethyl halide, propyl halide, propionaldehyde).
-
Mono-alkylated intermediates (N-ethylaniline or N-propylaniline).
-
Over-alkylated byproducts (N,N-diethyl-N-propylanilinium salts or N-ethyl-N,N-dipropylanilinium salts in the case of alkylation).
-
The intermediate imine from the reductive amination pathway if the reduction is incomplete.[4]
-
Oxidation products if the aniline moiety is exposed to air for extended periods.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, often a mixture of hexane (B92381) and ethyl acetate, should be determined to achieve good separation of the components.[5]
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for purifying this compound from starting materials and byproducts.[2][5] Using a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is common. To prevent peak tailing of the basic amine product, it is advisable to add a small amount of a basic modifier like triethylamine (B128534) to the eluent.[3]
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification technique.[3]
-
Acid-Base Extraction: This technique can be used to remove unreacted aniline. The crude mixture is dissolved in an organic solvent and washed with a dilute acid solution to protonate the basic amines, transferring them to the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Reductive Amination) | Ensure the catalyst (e.g., Pd/C) is fresh and active. If necessary, activate the catalyst before the reaction.[2] Consider increasing the catalyst loading. |
| Inefficient Reducing Agent | Use a fresh, high-quality reducing agent. For reductive amination, ensure the pH is suitable for the chosen reducing agent (e.g., slightly acidic for NaBH3CN). |
| Poor Quality Starting Materials | Use pure, dry starting materials and solvents. Impurities can inhibit the reaction. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. Excessively high temperatures can lead to decomposition.[3] |
| Incomplete Imine Formation (Reductive Amination) | Before adding the reducing agent, confirm the formation of the imine intermediate by TLC or NMR. A catalytic amount of acid can sometimes facilitate imine formation.[6] |
Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Direct N-Alkylation) | Use a larger excess of aniline relative to the alkylating agents.[3] Lower the reaction temperature.[3] Consider using a less reactive alkylating agent (e.g., chloride instead of bromide or iodide).[3] |
| Residual Imine (Reductive Amination) | Increase the amount of the reducing agent.[4] Ensure the reducing agent is added portion-wise to maintain its activity.[4] Protonating the imine with a mild acid can sometimes facilitate reduction.[4] |
| Polymerization/Decomposition | This can occur at high temperatures, especially with solid acid catalysts.[7] Lower the reaction temperature and monitor the reaction closely. |
Purification Difficulties
| Potential Cause | Troubleshooting Steps |
| Peak Tailing in Column Chromatography | The basic nature of the aniline derivative interacts strongly with the acidic silica gel. Add a small amount (0.5-1%) of triethylamine to the eluent to mitigate this.[5] |
| Co-elution of Product and Impurities | The polarity of the eluent may be too high. Optimize the mobile phase composition using TLC to achieve better separation (an Rf value of ~0.3 for the product is often ideal).[5] |
| Product Decomposition on Silica Gel | Test the stability of your product on a TLC plate before running a column. If decomposition is observed, consider using a deactivated silica gel or switching to a different purification method like distillation.[5] |
Data Presentation
Table 1: Representative Yields for N-Alkylation of Anilines under Various Conditions
| Synthesis Method | Starting Amine | Alkylating/Carbonyl Agent | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Amination | 2,6-diethylaniline | Acetaldehyde | Pd/C, Ammonium Formate | 2-propanol/water | Room Temp | 0.5 | >95 |
| Reductive Amination | Aniline | Propionaldehyde | NaBH(OAc)3 | Dichloromethane (B109758) | Room Temp | 24 | ~80-90 |
| Direct N-Alkylation | Aniline | Benzyl bromide | K2CO3 | Acetonitrile | 80 | 12 | ~85-95 |
| Direct N-Alkylation | 4-chloroaniline | Ethyl bromide | Na2CO3 | Ethanol | Reflux | 10 | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
Aniline
-
Propionaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and propionaldehyde (1.2 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Purity Analysis by GC-MS
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent like methanol (B129727) or dichloromethane at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 10-100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Scan range of m/z 40-400.
Mandatory Visualizations
References
Technical Support Center: Optimizing Aniline Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing aniline (B41778) alkylation reactions.
Troubleshooting Guides & FAQs
Issue 1: Low to No Product Conversion
Q: My aniline alkylation reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in aniline N-alkylation can be attributed to several factors ranging from reactant inactivity to suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
-
Reactivity of Starting Materials:
-
Aniline Reactivity: Anilines bearing strong electron-withdrawing groups are less nucleophilic and may exhibit sluggish reactivity.[1]
-
Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1][2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at a practical rate. However, excessively high temperatures can lead to decomposition and side reactions.[1][3] A gradual increase in temperature while monitoring the reaction progress is recommended.[1]
-
Catalyst Activity: If using a catalytic method, the catalyst may be inactive or poisoned.[4] Ensure proper activation, handling, and use of high-purity reagents to avoid poisoning.[4] Screening different catalysts known for N-alkylation can also be beneficial.[1]
-
Base: The choice and amount of base can be critical, especially in reactions involving alkyl halides or borrowing hydrogen catalysis.[5][6] Insufficient base can lead to low conversion.[5]
-
Solvent: The solvent plays a significant role in reaction rates. Aprotic solvents are often preferred for N-alkylation with alcohols.[1] Experimenting with different solvents can help optimize the reaction.[1]
-
-
Workup and Purification:
-
Product loss during aqueous extractions can occur if the product has some water solubility. Ensure proper pH adjustment and use of appropriate organic solvents.[1]
-
Issue 2: Formation of Multiple Alkylation Products (Over-alkylation)
Q: My reaction is producing a significant amount of di- and tri-alkylated aniline byproducts. How can I improve the selectivity for the desired mono-alkylated product?
A: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards further alkylation.[1] Here are strategies to enhance mono-alkylation selectivity:
-
Stoichiometric Control:
-
Reaction Conditions:
-
Choice of Alkylating Agent:
-
Less reactive alkylating agents can sometimes provide better selectivity for mono-alkylation.[1]
-
-
Alternative Methods:
-
Reductive Amination: This two-step method, involving the formation of an imine followed by reduction, offers excellent control over mono-alkylation.[1]
-
Issue 3: C-Alkylation as a Side Reaction
Q: I am observing the formation of C-alkylated byproducts (alkylation on the aromatic ring). How can I promote N-alkylation over C-alkylation?
A: The competition between N- and C-alkylation is influenced by the catalyst, temperature, and the nature of the reactants.
-
Catalyst Selection:
-
The basicity of the catalyst can influence the selectivity. More basic catalysts tend to favor N-alkylation.[8] For instance, in vapor-phase alkylation using zeolites, increasing the basicity of the zeolite enhances N-alkylation selectivity.[8]
-
Some solid acid catalysts can be selective for N-alkylation at lower temperatures.[9]
-
-
Reaction Temperature:
-
Lower reaction temperatures generally favor N-alkylation, while higher temperatures tend to promote C-alkylation.[9][10][11] For example, in the vapor-phase methylation of aniline, N-methylation products are predominant at lower temperatures, while higher temperatures lead to more C-alkylated products.[10][11]
-
Issue 4: Friedel-Crafts Alkylation Failure
Q: Why is my Friedel-Crafts alkylation of aniline not working?
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various parameters on aniline alkylation.
Table 1: Effect of Catalyst and Temperature on Aniline Ortho-Alkylation with Ethanol
| Catalyst System | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Ortho-Alkylated Product Yield (%) | Selectivity for Ortho-Alkylation (%) |
| H-BEA Zeolite | Ethanol | 350 | >90 | ~40 (for 2,6-diethylaniline) | Moderate |
| H-Y Zeolite | Ethanol | 350-450 | High | Not Specified | Low (favors N-alkylation) |
| H-ZSM-5 Zeolite | Ethanol | 350-450 | High | Not Specified | Low (favors N-alkylation) |
| Attapulgite clay with Fe₂O₃ and SnO₂ | Ethanol | 330-440 | 75-80 | ~57 (for 2,6-diethylaniline) | 74 |
| Data sourced from BenchChem.[15] |
Table 2: Effect of Temperature on Aniline Methylation
| Catalyst | Temperature (°C) | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | N,N-Dimethylaniline Selectivity (%) | C-Alkylation Selectivity (%) |
| S... | ... | ... | ... | ... | ... |
| (Data from a study on aniline methylation, specific catalyst not fully detailed in the provided snippet).[16] A study on CrAlP–PA-10–773 catalyst showed that as temperature increased from 573 K to 673 K, aniline conversion increased, while selectivity for N-methylaniline decreased (from 99 mol% to 57 mol%) and selectivity for N,N-dimethylaniline increased (from 1 mol% to 36 mol%).[10] |
Experimental Protocols
Protocol 1: N-Alkylation with Alkyl Halides
This method is a classical approach for C-N bond formation via nucleophilic substitution.[17]
Materials:
-
2-(allyloxy)aniline (B49392) (1.0 equiv.)
-
Alkyl halide (1.0-1.2 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-2.0 equiv.)
-
Solvent (e.g., acetonitrile, DMF, or DMSO)
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Dissolve 2-(allyloxy)aniline in a suitable solvent in the round-bottom flask.[17]
-
Add the base to the solution.[17]
-
Add the alkyl halide dropwise to the mixture at room temperature.[17]
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.[17]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.[17]
-
The filtrate can then be worked up by extraction and purified by column chromatography.[17]
Protocol 2: N-Alkylation with Alcohols via Borrowing Hydrogen
This atom-economical method uses a catalyst to facilitate the reaction between an aniline and an alcohol, with water as the only byproduct.[17]
Materials:
-
2-(allyloxy)aniline (1.0 equiv.)
-
Alcohol (1.2 equiv.)
-
Manganese pincer complex catalyst (e.g., 1-3 mol%)
-
Base (e.g., t-BuOK, 0.75-1.0 equiv.)
-
Schlenk tube with magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add the catalyst, base, and the desired alcohol.[17]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.[17]
-
Add the 2-(allyloxy)aniline via syringe.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) for the specified time.
-
After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the product.[17]
Protocol 3: Reductive Amination (One-Pot)
This protocol involves the in-situ formation and reduction of an imine.
Materials:
-
Aniline (1.0 equiv.)
-
Aldehyde or ketone (1.0-1.2 equiv.)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloroethane, or THF)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the aniline and the aldehyde or ketone in a suitable solvent.[17]
-
Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.[17]
-
After a period to allow for imine formation (can be monitored by TLC or LC-MS), carefully add the reducing agent portion-wise.
-
Stir the reaction until completion.
-
Quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate) and extract the product.[17]
-
The organic layers are then combined, dried, and concentrated, followed by purification.[17]
Visualizations
Caption: Workflow for N-alkylation with alkyl halides.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Aniline Alkylation Temperature Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control temperature during aniline (B41778) alkylation reactions, ensuring optimal yield, selectivity, and safety.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in aniline alkylation reactions?
A1: Precise temperature control is crucial because aniline alkylation reactions are often highly exothermic.[1] A significant release of heat can lead to a rapid increase in reaction temperature, a phenomenon known as thermal runaway. This can compromise the selectivity and stability of the desired product, leading to the formation of unwanted byproducts and, in some cases, creating safety hazards.[1]
Q2: What are the common consequences of poor temperature control?
A2: Poor temperature control can lead to several undesirable outcomes, including:
-
Over-alkylation: The mono-alkylated aniline product is often more nucleophilic than aniline itself, making it more reactive towards the alkylating agent.[2] Higher temperatures can favor the formation of di- and tri-alkylanilines.[2]
-
Reduced Selectivity: Elevated temperatures can promote side reactions, leading to a variety of byproducts.[1][3] For instance, in some N-alkylation reactions, higher temperatures can favor C-alkylation over the desired N-alkylation.[1][4]
-
Polymerization and Tar Formation: Uncontrolled exothermic reactions can cause the polymerization of aniline or the formation of tarry, resinous materials, which can complicate product purification and reduce yield.[1][5]
-
Decomposition: Excessively high temperatures can lead to the decomposition of reactants, reagents, or the desired product.[2]
Q3: What is the typical temperature range for aniline alkylation?
A3: The ideal temperature range for aniline alkylation is highly dependent on the specific reagents, catalyst, and solvent system being used. Some reactions, like certain reductive aminations, may proceed at room temperature, while others, particularly those involving less reactive alkylating agents like alcohols, may require significantly higher temperatures (e.g., 140-170°C).[2][6] It is essential to consult literature for specific protocols or to perform optimization studies to determine the optimal temperature for a given reaction.
Q4: How does the choice of solvent impact temperature control?
A4: The solvent plays a significant role in heat management. A solvent with a higher heat capacity can absorb more heat from the reaction, helping to moderate temperature changes. Additionally, the boiling point of the solvent can act as a natural temperature ceiling under reflux conditions. The solvent's polarity can also influence reaction rates and, consequently, the rate of heat generation.[2]
Q5: What are some common cooling methods for laboratory-scale reactions?
A5: For laboratory-scale reactions, several cooling methods can be employed to manage exothermic processes:
-
Ice Baths: A simple and common method for maintaining a temperature of approximately 0°C.
-
Ice-Salt Baths: Mixing salt (e.g., NaCl) with ice can lower the temperature to between -10 and -20°C.[7]
-
Dry Ice/Acetone Baths: These baths can achieve temperatures around -78°C.[7]
-
Circulating Chillers: For more precise and stable temperature control over a wider range, a circulating chiller with a heat transfer fluid is often used.[7]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Selectivity
-
Symptoms: The final product yield is significantly lower than expected, or analysis (e.g., NMR, GC-MS) reveals a high percentage of byproducts such as di- or poly-substituted anilines.[1]
-
Possible Causes & Solutions:
| Cause | Solution |
| Reaction temperature is too high. | Gradually decrease the reaction temperature in increments of 5-10°C to find a balance between an acceptable reaction rate and improved selectivity.[1] |
| Reaction temperature is too low. | If the reaction is not proceeding to completion, cautiously increase the temperature in small increments while monitoring for byproduct formation.[2] |
| Inefficient heat dissipation. | Ensure vigorous and efficient stirring to prevent localized "hot spots." For highly exothermic reactions, consider using a larger reaction vessel or a vessel with a higher surface area-to-volume ratio to improve heat transfer. |
| Rate of reagent addition is too fast. | Add the alkylating agent or other reactive reagents slowly and dropwise to control the rate of heat generation.[1] For highly exothermic processes, using a syringe pump for addition can provide excellent control. |
Issue 2: Reaction Mixture Darkens and Forms Tar
-
Symptoms: The reaction mixture becomes dark, viscous, and difficult to stir. The desired product is challenging to isolate from a tarry residue.[5]
-
Possible Causes & Solutions:
| Cause | Solution |
| Thermal runaway has occurred. | For future experiments, implement stricter temperature control measures from the outset. This includes pre-cooling the reaction vessel, ensuring an efficient cooling bath is in place, and adding reagents at a much slower rate.[1] |
| Presence of oxygen. | Reactions at elevated temperatures can be sensitive to oxidation, which can lead to colored impurities and polymerization.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| High reactant concentration. | High concentrations can favor intermolecular side reactions.[5] Consider diluting the reaction mixture with an appropriate solvent. |
Data Presentation
Table 1: Temperature-Dependent Selectivity in Vapor-Phase Alkylation of Aniline with Methanol [1][3]
| Reaction Temperature (K) | Selectivity for N-methylaniline (%) | Selectivity for N,N-dimethylaniline (%) |
| 573 | 99 | 1 |
| 673 | 57 | 36 |
Experimental Protocols
Protocol 1: General Procedure for Catalytic N-Alkylation of Aniline with an Alcohol (e.g., Methanol)
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Catalyst and Reagent Setup: In a Schlenk tube equipped with a magnetic stir bar, add the appropriate catalyst (e.g., a Ru or Pd-based catalyst) and any required base or additives.[2]
-
Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas, such as nitrogen or argon.
-
Addition of Reactants: Under the inert atmosphere, add aniline and the alcohol (e.g., anhydrous methanol).[2]
-
Temperature Control: Securely seal the Schlenk tube and place it in a preheated oil bath set to the desired reaction temperature (e.g., 140°C).[2] Ensure the oil bath is well-stirred to maintain a uniform temperature.
-
Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 12 hours).[2] Monitor the reaction's progress by taking small aliquots (if possible) and analyzing them by TLC or GC-MS.
-
Cooling and Workup: Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. It is crucial to cool the reaction before exposing it to air, especially if pyrophoric catalysts were used.
-
Purification: Remove the solvent under reduced pressure and purify the resulting residue by column chromatography on silica (B1680970) gel to isolate the desired N-alkylaniline product.[2]
Protocol 2: Low-Temperature Diazotization of Aniline
This protocol highlights stringent temperature control for a temperature-sensitive reaction.
-
Preparation: Dissolve aniline in an aqueous solution of a mineral acid (e.g., 2.5-3 equivalents of HCl) in a beaker or flask.[1]
-
Cooling: Place the reaction vessel in an ice-salt bath to cool the solution to 0-5°C. It is critical to maintain this low temperature throughout the reaction.[1]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.
-
Reagent Addition: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add the sodium nitrite solution slowly and dropwise to the cold aniline solution with constant, vigorous stirring.[1]
-
Controlling the Exotherm: Adjust the rate of NaNO₂ addition to ensure the internal temperature does not rise above 5°C.[1]
-
Reaction Completion: Test for the completion of the reaction by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.[1] The resulting diazonium salt solution is unstable at higher temperatures and should be used promptly.[1]
Visualizations
Caption: Troubleshooting workflow for low yield or poor selectivity.
Caption: Experimental workflow for proactive temperature control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for n-Ethyl-n-propylaniline Quantification
This guide presents a comprehensive validation overview for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the quantification of n-Ethyl-n-propylaniline. This compound is an organic compound used as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Accurate and reliable quantification of this analyte is crucial for quality control and safety assessment in these applications.
The performance of the proposed GC-MS method is objectively compared with High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common alternative analytical technique. This comparison is supported by experimental data derived from the analysis of analogous aniline (B41778) compounds, providing researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific needs.
Quantitative Data Summary: Method Performance Comparison
The selection of an analytical method is contingent on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the expected performance characteristics of a validated GC-MS method for this compound compared to an alternative HPLC-UV method. The data is synthesized from established validation parameters for the analysis of similar aniline derivatives.[2][3][4][5][6][7]
Table 1: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Performance for this compound Analysis |
| Specificity | No interfering peaks at the retention time of the analyte | High, mass spectrometer provides unique mass fragmentation patterns |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | Typically 80-120% of the target concentration | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2%, Intermediate Precision (Inter-day) ≤ 3% | Intra-day RSD < 1.5%, Inter-day RSD < 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.5 µg/mL |
| Robustness | No significant impact on results with minor method variations | Method remains reliable with small changes in flow rate and temperature |
Table 2: Comparative Performance of Analytical Methods
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. |
| Selectivity | Very High | Moderate to High (potential for co-eluting interferences) |
| Sensitivity (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to high ng/mL range) |
| Sample Preparation | May require extraction and/or derivatization.[2][5] | Often simpler, direct injection after dilution is possible. |
| Analysis Time | Moderate | Can be faster than GC-MS |
| Instrumentation Cost | High | Moderate |
| Primary Application | Trace level quantification and impurity profiling | Routine quality control and quantification at higher concentrations |
Experimental Protocols
Detailed methodologies for the proposed GC-MS method and the alternative HPLC-UV method are provided below. These protocols are based on established methods for aniline and its derivatives and may require optimization for specific sample matrices.[2][6]
GC-MS Method for this compound Quantification
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add a suitable internal standard (e.g., N-ethylaniline-d5).
-
Basify the sample to a pH > 11 with 1.0 M sodium hydroxide.
-
Add 5 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would be determined from a full scan spectrum (likely m/z 163, 148, 134).
Alternative Method: HPLC-UV Quantification
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile (B52724)/water mixture) to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~254 nm).
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for sample analysis and the logical process for method validation.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. tandfonline.com [tandfonline.com]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Impurity Profiling of n-Ethyl-n-propylaniline by HPLC
For Researchers, Scientists, and Drug Development Professionals
The meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and chemical intermediates are paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the impurity profiling of n-Ethyl-n-propylaniline against alternative analytical techniques, supported by experimental data and detailed methodologies.
Introduction to this compound and its Potential Impurities
This compound is a tertiary amine used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its purity is crucial for the desired reaction outcomes and the safety of the final product. Impurities can arise from the synthetic route, which typically involves either the alkylation of aniline (B41778) or reductive amination.
Potential Impurities:
-
Starting Materials: Unreacted aniline, N-ethylaniline, N-propylaniline.
-
By-products of Alkylation: Over-alkylated products such as quaternary ammonium (B1175870) salts.
-
By-products of Reductive Amination: Intermediates and by-products from the reaction of aniline with propanal and subsequent reduction.
-
Degradation Products: Oxidized species or other degradation products formed during synthesis or storage.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a cornerstone technique for impurity profiling due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC method is particularly well-suited for the separation of this compound from its potential impurities.
Experimental Protocol: A Representative RP-HPLC Method
This protocol is based on established methods for the analysis of N,N-dialkylanilines and can be adapted and validated for the specific impurity profile of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 0.025 M Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 70% Acetonitrile
-
25-30 min: 70% Acetonitrile
-
30-35 min: 70% to 30% Acetonitrile
-
35-40 min: 30% Acetonitrile (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards of potential impurities (if available) to determine their retention times and response factors. For quantitative analysis, create a calibration curve using a series of diluted standards.
Workflow for HPLC Impurity Profiling
Caption: Workflow for the impurity profiling of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and semi-volatile compounds.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Specificity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. |
| Sensitivity | High (typically ng level). | Very high (typically pg to fg level). |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required for some polar analytes. |
| Sample Throughput | High. | Moderate. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, potential for derivatizing agents). |
Performance Data Comparison (Representative Values)
The following table presents typical performance data for the analysis of aromatic amines using HPLC and GC-MS. These values can serve as a benchmark for a validated method for this compound.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Detailed Experimental Protocol: GC-MS Method
Sample Preparation:
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 100 µg/mL.
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Logical Relationship in Method Comparison
Caption: Logical relationship for selecting an analytical method for impurity profiling.
Conclusion
Both HPLC and GC-MS are powerful techniques for the impurity profiling of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, versatile, and high-throughput method suitable for routine quality control. It is particularly advantageous for non-volatile or thermally labile impurities.
-
GC-MS offers superior specificity and sensitivity, making it an excellent tool for identifying unknown impurities and for trace-level analysis of volatile compounds.
For comprehensive impurity profiling, a combination of these orthogonal techniques can provide the most complete picture of the sample's purity, ensuring the highest standards of quality and safety. It is imperative to validate the chosen analytical method for its intended use according to regulatory guidelines.
A Comparative Analysis of the Reactivity of n-Ethyl-n-propylaniline and N,N-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of n-Ethyl-n-propylaniline and N,N-diethylaniline, two tertiary aromatic amines of interest in organic synthesis and pharmaceutical development. The analysis focuses on key reaction types including electrophilic aromatic substitution and oxidation, supported by available experimental data and established chemical principles.
Introduction
This compound and N,N-diethylaniline are structurally similar tertiary anilines, with the key difference being the substitution of one ethyl group in N,N-diethylaniline with a propyl group in this compound. This seemingly minor structural change can influence the electronic and steric environment around the nitrogen atom and the aromatic ring, thereby affecting their reactivity. Understanding these differences is crucial for selecting the appropriate substrate and optimizing reaction conditions in synthetic applications.
Chemical Properties
A summary of the key chemical properties of the two compounds is presented in Table 1.
| Property | This compound | N,N-diethylaniline |
| Molecular Formula | C₁₁H₁₇N | C₁₀H₁₅N |
| Molecular Weight | 163.26 g/mol | 149.23 g/mol |
| Structure |
Comparative Reactivity
The reactivity of these anilines is primarily governed by two factors: the electron-donating ability of the dialkylamino group which activates the aromatic ring towards electrophilic attack, and the steric hindrance around the nitrogen atom and the ortho positions of the ring.
Basicity
The basicity of the nitrogen atom is a key indicator of its nucleophilicity. The lone pair of electrons on the nitrogen is responsible for the basic character of these molecules. The alkyl groups, being electron-donating, increase the electron density on the nitrogen, making it more basic than aniline (B41778).
Electrophilic Aromatic Substitution
The dialkylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The increased electron density at the ortho and para positions makes the aromatic ring highly susceptible to attack by electrophiles.
Steric Effects: The larger size of the propyl group in this compound compared to the ethyl group in N,N-diethylaniline is expected to exert a greater steric hindrance at the ortho positions of the benzene (B151609) ring. This would likely lead to a higher para/ortho product ratio in electrophilic substitution reactions of this compound compared to N,N-diethylaniline .
While direct comparative kinetic data for reactions like nitration or halogenation of these two specific compounds is scarce, a general experimental protocol for a competitive nitration is provided below to allow for their direct comparison.
This experiment aims to determine the relative reactivity of this compound and N,N-diethylaniline towards nitration.
Materials:
-
This compound
-
N,N-diethylaniline
-
Acetic anhydride (B1165640)
-
Nitric acid (70%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and N,N-diethylaniline in dichloromethane (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of nitric acid (0.5 mmol, the limiting reagent) in acetic anhydride (1 mL) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of both substrates. The ratio of the products will indicate the relative reactivity.
Expected Outcome: Due to the slightly greater activating effect and potentially more significant steric hindrance of the N-ethyl-n-propylamino group, it is hypothesized that this compound will show a slightly higher overall reactivity but with a greater preference for para-substitution compared to N,N-diethylaniline.
Oxidation
The nitrogen atom in tertiary anilines can be oxidized. A study on the periodate (B1199274) oxidation of N,N-diethylaniline provides valuable kinetic data and a detailed experimental protocol. While data for this compound is not available, the methodology can be adapted for a comparative study.
A kinetic study on the periodate oxidation of N,N-diethylaniline (DEA) and N,N-dimethylaniline (DMA) revealed the following thermodynamic parameters[1]:
| Compound | Activation Energy (Ea) (kcal mol⁻¹) | Enthalpy of Activation (ΔH#) (kcal mol⁻¹) | Gibbs Free Energy of Activation (ΔG#) (kcal mol⁻¹) | Entropy of Activation (ΔS#) (cal mol⁻¹ K⁻¹) |
| N,N-diethylaniline | 13.2 | 12.6 | 17.6 | -16.2 |
| N,N-dimethylaniline | 16.1 | 15.5 | 17.4 | -6.32 |
The data indicates that N,N-diethylaniline has a lower activation energy for periodate oxidation compared to N,N-dimethylaniline, suggesting it is more readily oxidized under these conditions. This can be attributed to the greater electron-donating effect of the two ethyl groups compared to two methyl groups, making the nitrogen atom more electron-rich and susceptible to oxidation.
This protocol is adapted from the study on the periodate oxidation of N,N-diethylaniline[1].
Materials:
-
N,N-diethylaniline or this compound
-
Sodium metaperiodate (NaIO₄)
-
Acetone
-
Buffer solution (e.g., Thiel, Schultz and Koch buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the aniline substrate in acetone.
-
Prepare a stock solution of sodium metaperiodate in deionized water.
-
In a spectrophotometric cell, mix the aniline solution with the buffer to maintain a constant pH.
-
Initiate the reaction by adding a known concentration of the temperature-equilibrated sodium metaperiodate solution to the cell.
-
Monitor the progress of the reaction by recording the change in absorbance at the λmax of the reaction mixture over time. For N,N-diethylaniline oxidation, the λmax is 475 nm.[1]
-
The initial rates can be determined from the absorbance versus time data.
Comparative Analysis: By conducting this experiment for both this compound and N,N-diethylaniline under identical conditions, their relative rates of oxidation can be determined. It is anticipated that This compound will exhibit a slightly faster rate of oxidation due to the enhanced electron-donating character of the propyl group.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized pathway for electrophilic aromatic substitution on N,N-dialkylanilines.
Caption: A typical experimental workflow for comparing the reactivity of the two aniline derivatives.
Conclusion
-
Basicity: this compound is expected to be slightly more basic than N,N-diethylaniline.
-
Electrophilic Aromatic Substitution: this compound is likely to exhibit a greater preference for para-substitution due to increased steric hindrance at the ortho positions compared to N,N-diethylaniline.
-
Oxidation: this compound is predicted to undergo oxidation at a slightly faster rate than N,N-diethylaniline.
These predictions are based on established principles of electronic and steric effects. For definitive quantitative comparisons, direct experimental investigation using the protocols outlined in this guide is recommended. Such studies will provide valuable data for researchers and professionals in the fields of chemical synthesis and drug development, enabling more informed decisions in the design and optimization of chemical processes.
References
A Comparative Guide to the Performance of n-Ethyl-n-propylaniline and N,N-dipropylaniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azo dyes is a cornerstone of industrial chemistry, with applications ranging from textiles to high-technology materials. The selection of the coupling component is a critical determinant of the final dye's properties and the efficiency of the synthesis process. This guide provides an objective comparison of two closely related tertiary aniline (B41778) coupling agents: n-Ethyl-n-propylaniline and N,N-dipropylaniline. While direct comparative experimental data is scarce in publicly available literature, this guide extrapolates their expected performance based on established principles of organic chemistry, focusing on steric and electronic effects.
Performance Comparison: Theoretical Analysis
The performance of this compound and N,N-dipropylaniline in azo dye synthesis is primarily influenced by the electronic and steric nature of the N-alkyl substituents. These factors affect the rate of reaction, the yield of the product, and the spectroscopic properties of the resulting dye.
Table 1: Expected Qualitative Performance Comparison
| Parameter | This compound | N,N-dipropylaniline | Justification |
| Reaction Rate | Expected to be slightly faster | Expected to be slightly slower | The slightly smaller steric bulk of the ethyl group in this compound may allow for a faster approach of the diazonium salt to the para-position of the aniline ring. |
| Reaction Yield | Potentially higher | Potentially lower | Increased steric hindrance from the two propyl groups in N,N-dipropylaniline could lead to a higher energy transition state and potentially more side reactions, thus lowering the overall yield of the desired azo dye. |
| λmax (Color) | Likely to be very similar | Likely to be very similar | The electronic effects of ethyl and propyl groups are very similar (both are electron-donating). Therefore, the position of maximum absorbance (λmax), which determines the color of the dye, is expected to be nearly identical for dyes derived from these two coupling agents when reacted with the same diazonium salt.[1] |
| Solubility of Dye | Good in organic solvents | Slightly better in non-polar organic solvents | The larger total alkyl content of N,N-dipropylaniline may impart slightly greater solubility in non-polar organic solvents. |
General Reaction Pathway
Azo dyes are synthesized via an electrophilic aromatic substitution reaction. The process involves the reaction of a diazonium salt (the electrophile) with an activated aromatic compound, in this case, a tertiary aniline (the nucleophile). The coupling typically occurs at the para-position to the amino group.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of an azo dye using either this compound or N,N-dipropylaniline as the coupling component. This protocol can be adapted and optimized for specific diazonium salts and reaction conditions.
Diazotization of an Aromatic Amine (e.g., Aniline)
-
Preparation of Amine Solution: In a beaker, dissolve the primary aromatic amine (e.g., 10 mmol of aniline) in a solution of hydrochloric acid (e.g., 25 mL of 2M HCl). Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Preparation of Nitrite (B80452) Solution: In a separate beaker, dissolve sodium nitrite (10.5 mmol) in cold water (e.g., 10 mL).
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition. Stir the resulting diazonium salt solution for an additional 15-20 minutes in the ice bath.
Azo Coupling Reaction
-
Preparation of Coupling Component Solution: In a separate beaker, dissolve the tertiary aniline (10 mmol of either this compound or N,N-dipropylaniline) in a suitable solvent, such as a mixture of acetic acid and water. Cool this solution to 0-5 °C in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution to the cold tertiary aniline solution with vigorous stirring. A colored precipitate of the azo dye should form.
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Isolate the crude dye by vacuum filtration. Wash the precipitate with cold water to remove any unreacted starting materials and salts. The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of an azo dye in a research setting.
Conclusion
In the synthesis of azo dyes, both this compound and N,N-dipropylaniline are expected to be effective coupling components. The primary differences in their performance are likely to be subtle and stem from the variation in steric hindrance imparted by their respective N-alkyl groups. This compound may offer a slight advantage in terms of reaction kinetics and potentially yield, due to its lesser steric bulk. However, the resulting dye color is anticipated to be very similar for both compounds. The choice between these two reagents may ultimately depend on factors such as cost, availability, and the specific requirements of the target dye molecule. The provided experimental protocol offers a solid starting point for the synthesis and subsequent comparative evaluation of dyes derived from these two versatile coupling agents.
References
A Comparative Guide to Byproduct Characterization in n-Ethyl-n-propylaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of n-Ethyl-n-propylaniline, a key intermediate in the production of various dyes, pharmaceuticals, and agrochemicals, can be accomplished through several synthetic routes. However, the formation of byproducts is a common challenge that can impact product purity, yield, and overall process efficiency. This guide provides a comparative analysis of the byproducts generated during the two primary synthesis methods: direct N-alkylation of aniline (B41778) and reductive amination. We present experimental data for the characterization of these byproducts and detailed protocols for their analysis.
Comparison of Synthetic Routes and Potential Byproducts
The two main strategies for synthesizing this compound are the direct N-alkylation of aniline with ethyl and propyl halides, and the reductive amination of aniline with propanal and an ethylating agent (or ethylamine (B1201723) and a propionylating agent). Each method presents a unique profile of potential byproducts.
1. Direct N-Alkylation of Aniline
This method involves the sequential reaction of aniline with ethyl and propyl halides. A primary challenge is controlling the extent of alkylation, as the mono-alkylated products (N-ethylaniline and N-propylaniline) are often more nucleophilic than aniline itself, leading to over-alkylation.[1]
2. Reductive Amination
Reductive amination offers an alternative route, typically involving the reaction of aniline with propanal in the presence of a reducing agent and an ethyl source, or the reaction of N-ethylaniline with propanal and a reducing agent. While this method can offer better control over mono-alkylation, side reactions can still occur.
Table 1: Comparison of Potential Byproducts in this compound Synthesis
| Byproduct Category | Direct N-Alkylation | Reductive Amination | Characterization Method |
| Starting Materials | Aniline, N-Ethylaniline, N-Propylaniline | Aniline, N-Ethylaniline, Propanal, Ethanal | GC-MS, HPLC |
| Mono-Alkylated Intermediates | N-Ethylaniline, N-Propylaniline | N-Ethylaniline, N-Propylamine | GC-MS, HPLC |
| Over-Alkylation Products | N,N-Diethylaniline, N,N-Dipropylaniline, N-Ethyl-N,N-dipropylanilinium salt, N,N-Diethyl-N-propylanilinium salt | N,N-Diethylaniline, N,N-Dipropylaniline | GC-MS, HPLC, NMR |
| Products from Side Reactions | Ring-alkylated anilines | Aldol condensation products of propanal, imine intermediates | GC-MS, NMR |
Experimental Data for Byproduct Characterization
Accurate identification and quantification of byproducts are crucial for optimizing synthesis conditions and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal technique for separating and identifying volatile byproducts in the reaction mixture. The retention time and the mass spectrum of each component allow for unambiguous identification.
Experimental Protocol: GC-MS Analysis of this compound Synthesis Mixture
-
Sample Preparation:
-
Quench a 1 mL aliquot of the reaction mixture with 5 mL of saturated sodium bicarbonate solution.
-
Extract the organic components with 3 x 10 mL of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent under a gentle stream of nitrogen.
-
Dissolve the residue in 1 mL of dichloromethane (B109758) for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35 - 500 amu
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the main product and byproducts. Characteristic chemical shifts in ¹H and ¹³C NMR spectra can be used to identify and quantify the different N-alkylanilines.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Key Byproducts in CDCl₃
| Compound | ¹H NMR | ¹³C NMR |
| This compound | ~0.9 (t, 3H), ~1.2 (t, 3H), ~1.6 (m, 2H), ~3.2 (t, 2H), ~3.3 (q, 2H), 6.6-7.3 (m, 5H) | ~11.5, ~12.5, ~20.5, ~45.0, ~52.0, ~112.0, ~116.0, ~129.0, ~148.0 |
| N,N-Diethylaniline | ~1.18 (t, 6H), ~3.37 (q, 4H), 6.6-7.3 (m, 5H)[2] | ~12.6, ~44.3, ~112.2, ~116.0, ~129.2, ~147.7[3] |
| N,N-Dipropylaniline | ~0.9 (t, 6H), ~1.6 (m, 4H), ~3.2 (t, 4H), 6.6-7.3 (m, 5H)[4] | ~11.5, ~20.5, ~52.0, ~112.0, ~116.0, ~129.0, ~148.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and byproduct characterization of this compound.
Caption: Workflow for this compound synthesis and byproduct characterization.
This guide provides a foundational understanding of the byproducts encountered in the synthesis of this compound. By employing the outlined analytical methods, researchers can effectively characterize these impurities, leading to optimized reaction conditions and the production of high-purity material essential for downstream applications.
References
A Comparative Guide to the Analytical Method Validation for N,N-Dialkylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of analytical methods for the validation of N,N-dialkylanilines, a class of compounds that are frequently used as intermediates in pharmaceutical manufacturing. Due to their potential genotoxicity, regulatory bodies require strict control and monitoring of these substances in final drug products. This necessitates the use of highly sensitive and thoroughly validated analytical methods. This document provides an objective comparison of common analytical techniques, supported by experimental data, to assist in selecting the most appropriate method.
The Importance of Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) has established guidelines that outline the key parameters for validation, ensuring that analytical methods are reliable, reproducible, and accurate.[1][3]
Key validation parameters as per ICH Q2(R1)/Q2(R2) guidelines include:[4][5][6]
-
Specificity: The ability to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components.[1][4]
-
Linearity: The demonstration that test results are directly proportional to the concentration of the analyte within a given range.[4][6]
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[4]
-
Accuracy: The closeness of the results obtained by the method to the true value, often expressed as percent recovery.[1][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1][4]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy.[4]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[4]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][4]
Comparison of Analytical Methods for N,N-Dialkylanilines
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques for the analysis of N,N-dialkylanilines. The choice between these methods often depends on the specific analyte, the required sensitivity, and the sample matrix. Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, is also gaining popularity for its speed and sensitivity.[7]
Data Presentation: A Comparative Summary
The following table summarizes the performance characteristics of various validated analytical methods for the determination of N,N-dialkylanilines and related aromatic amines.
| Parameter | HPLC-UV (Aniline, N-methylaniline, N,N-dimethylaniline)[8] | GC-FID (Triethylamine, Diisopropylamine, Tetramethylguanidine)[9] | UPLC-MS/MS (Genotoxic Impurities)[10] |
| Linearity Range | 0.00–1000 µg/ml (Aniline) | Not explicitly stated, but validated at practical QL | Not explicitly stated, coefficients > 0.9900 |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated | > 0.9900 |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 94.9–115.5% |
| Precision (%RSD) | Not explicitly stated | 3% to 7% at practical QL | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.1512–0.3897 ng/mL |
| Limit of Quantitation (LOQ) | Not explicitly stated | 4 µg/mL (TEA), 3 µg/mL (DIPA), 4 µg/mL (TMG) | Well below allowed limits |
| Specificity | Method is specific for the target analytes | Method is specific for the target analytes | Method is specific for the target analytes |
Experimental Protocols
The reproducibility of analytical methods is contingent upon detailed and accurate experimental protocols. Below are summaries of the methodologies for the techniques presented in the table.
HPLC-UV Method for Aniline, N-methylaniline, and N,N-dimethylaniline[8]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Universal C18 column.
-
Mobile Phase: Methanol.
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 243 nm.
-
Sample Preparation: Air samples are collected and prepared for analysis.
GC-FID Method for Volatile Amines[9]
-
Instrumentation: Agilent 7890 GC with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Volamine column (30 m × 0.32 mm, 5 µm film).
-
Diluent: Acetonitrile.
-
Sample Preparation: The Active Pharmaceutical Ingredient (API) is dissolved in acetonitrile. For accuracy studies, API samples are spiked with standard solutions at various concentrations.
UPLC-MS/MS Method for Genotoxic Impurities[10]
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Validation: The method was fully validated according to ICH Q2 guidelines, covering specificity, LOD, LOQ, linearity, accuracy, precision, stability, and robustness.
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate the workflow of analytical method validation and the logical relationships between key validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. scispace.com [scispace.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 6. youtube.com [youtube.com]
- 7. DSpace [helda.helsinki.fi]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthesized n-Ethyl-n-propylaniline
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like n-Ethyl-n-propylaniline is a critical step in the research and development pipeline. The choice of analytical technique for purity assessment can significantly impact the accuracy, precision, and efficiency of this process. This guide provides a comprehensive comparison of various analytical methods for the purity analysis of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected purity level, the nature of potential impurities, and the required level of accuracy and precision. The following table summarizes the key performance characteristics of four common analytical techniques for the purity analysis of this compound.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Potentiometric Titration |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by detection by a flame ionization detector. | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase. | Determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard. | Measurement of the potential difference between two electrodes to determine the equivalence point of a titration reaction. |
| Typical Purity Range | 95-99.9% | 90-99.9% | 90-100% | 98-102% |
| Precision (%RSD) | < 1% | < 2% | < 1% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% | 99.5-100.5% |
| Limit of Detection (LOD) | Low ppm level | Low ppm level | ~0.1% | Dependent on titrant concentration |
| Limit of Quantitation (LOQ) | Mid ppm level | Mid ppm level | ~0.3% | Dependent on titrant concentration |
| Throughput | High | High | Moderate | Moderate |
| Impurity Profiling | Excellent for volatile impurities | Excellent for non-volatile and thermally labile impurities | Good for structural elucidation of major impurities | Not suitable |
| Strengths | High resolution, high sensitivity for volatile compounds. | Versatile, suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Provides absolute purity without the need for a specific reference standard of the analyte, structurally informative. | High precision and accuracy for assay of the main component, low cost. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require longer analysis times, solvent consumption. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. | Not suitable for impurity detection, can be affected by the presence of other basic or acidic impurities. |
Potential Impurities in Synthesized this compound
Understanding the potential impurities is crucial for developing a robust purity analysis method. The synthesis of this compound, typically through the alkylation of aniline (B41778), can lead to several process-related impurities:
-
Unreacted Starting Materials: Aniline, ethyl halides (e.g., bromoethane (B45996) or iodoethane), and propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane).
-
By-products of Over-alkylation: N,N-diethyl-N-propylaniline, N-ethyl-N,N-dipropylaniline.
-
Isomeric Impurities: Positional isomers if the starting aniline is substituted.
-
Degradation Products: Oxidation or decomposition products formed during synthesis or storage.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: This method separates volatile compounds in a heated column, and the flame ionization detector provides a signal proportional to the mass of carbon atoms eluted.
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Fuel Gas: Hydrogen, high purity.
-
Oxidizer: Air, high purity.
-
Solvent: Dichloromethane or Methanol, HPLC grade.
-
This compound standard and sample.
Procedure:
-
Sample Preparation: Accurately weigh about 50 mg of the this compound sample and dissolve it in 10 mL of the solvent in a volumetric flask. Prepare a standard solution of similar concentration.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram (area percent method or using an internal standard).
High-Performance Liquid Chromatography (HPLC)
Principle: This technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase: Acetonitrile (B52724) and water (HPLC grade), with 0.1% trifluoroacetic acid (TFA).
-
Solvent: Mobile phase or a mixture of acetonitrile and water.
-
This compound standard and sample.
Procedure:
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of the solvent in a volumetric flask. Prepare a standard solution of similar concentration.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potentiometric Titration
Principle: This method involves the titration of the basic this compound with a standard acidic solution. The endpoint of the titration is determined by monitoring the change in potential using an electrode system.
Instrumentation: Potentiometric titrator with a suitable electrode (e.g., a combination pH electrode).
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh about 150 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with 0.1 M perchloric acid, recording the potential (in mV) as a function of the titrant volume.
-
Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculation: Calculate the purity of this compound using the following equation:
Purity (%) = (V * M * MW) / (w * 1000) * 100
Where:
-
V = Volume of titrant at the equivalence point (mL)
-
M = Molarity of the titrant (mol/L)
-
MW = Molecular weight of this compound ( g/mol )
-
w = Weight of the sample (g)
-
Visualizing the Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of a synthesized compound like this compound.
Caption: General workflow for the purity analysis of synthesized this compound.
Conclusion
The purity analysis of synthesized this compound can be effectively performed using a variety of analytical techniques. GC-FID and HPLC are powerful chromatographic methods for both purity determination and impurity profiling, with the choice depending on the volatility of the expected impurities. qNMR offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. Potentiometric titration is a highly precise and accurate method for assaying the main component but is not suitable for impurity detection. For a comprehensive purity assessment, a combination of a chromatographic technique for impurity profiling and an absolute method like qNMR or a highly precise assay method like potentiometric titration is often recommended. The selection of the most appropriate method or combination of methods should be based on the specific requirements of the research or development phase.
Comparison of catalysts for n-Ethyl-n-propylaniline synthesis
An Objective Comparison of Catalytic Performance for the Synthesis of n-Ethyl-n-propylaniline
For researchers, scientists, and drug development professionals, the synthesis of asymmetrically substituted amines like this compound is a common challenge where catalyst choice dictates efficiency, selectivity, and overall yield. This guide provides a comparative analysis of catalytic systems applicable to this synthesis, primarily focusing on reductive amination and N-alkylation of anilines, supported by experimental data from analogous reactions.
Catalyst Performance Comparison
The synthesis of this compound requires the sequential introduction of an ethyl and a propyl group onto the nitrogen atom of aniline (B41778). This is typically achieved via a stepwise approach to prevent the formation of symmetric byproducts (N,N-diethylaniline and N,N-dipropylaniline). The following table summarizes the performance of various catalysts in reactions representative of the individual steps in this synthesis.
| Catalyst System | Method | Representative Reaction | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| Pd/C | Reductive Amination | 2,6-diethylaniline + Acetaldehyde (B116499) | Room Temp | 0.5 | >95 | High for mono-N-ethylation[1] |
| Raney Nickel | Reductive Amination | Amines + Aldehydes/Ketones | ~76 | - | Good to Excellent | High (Varies with substrate)[2][3] |
| Copper Chromite | Reductive Alkylation | Aniline + Acetone | 140 | 1 | 93 | ~100 for N-isopropylaniline[4] |
| Nickel-based Catalysts | N-Alkylation with Alcohols | Anilines + Benzyl Alcohol | 110 | 24 | up to 96 | High for mono-alkylation[5] |
| Manganese Pincer Complexes | N-Alkylation with Alcohols | Anilines + Alcohols | 80-100 | - | 80-90 (Typical) | High for mono-alkylation[6] |
| CuCl₂·2H₂O | N-Alkylation with Alcohols | Aniline + Alcohols | - | - | - | Forms N-alkyl & N,N-dialkyl products[7] |
| [Ru(p-cymene)Cl₂]₂ | N-Alkylation with Alcohols | Aniline + Long-Chain Alcohol | 110 | 24 | Good | High for mono-alkylation[8] |
Reaction Pathways and Methodologies
Two primary catalytic routes are employed for the N-alkylation of anilines: reductive amination using carbonyl compounds and N-alkylation using alcohols, which operates via a "borrowing hydrogen" mechanism.
Stepwise Reductive Amination
This is a highly reliable and selective method for producing asymmetrically substituted anilines. The process involves two sequential reductive amination steps. First, aniline is reacted with one aldehyde (e.g., acetaldehyde) to form the N-monoalkylaniline. This intermediate is then isolated and reacted with a different aldehyde (e.g., propanal) to yield the final product. This stepwise approach ensures precise control over the final substitution pattern.
Caption: Workflow for the selective synthesis of this compound.
N-Alkylation via Borrowing Hydrogen
This atom-economical method uses alcohols as alkylating agents, producing only water as a byproduct.[6] The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an aldehyde. The aldehyde then condenses with the amine to form an imine. Finally, the stored hydrogen reduces the imine to the target amine, regenerating the catalyst.[8]
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of amines.
Experimental Protocols
The following are detailed methodologies for key experiments, which can be adapted for the synthesis of this compound.
Protocol 1: Reductive Amination using Pd/C and Ammonium (B1175870) Formate (B1220265)
This protocol is adapted from a procedure for the N-alkylation of 2,6-diethyl aniline and is suitable for the reaction of an amine with an aldehyde.[1]
Materials:
-
N-propylaniline (1 equivalent)
-
Acetaldehyde (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (0.1 equivalent)
-
Ammonium formate (10 equivalents)
-
2-Propanol
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add 10% Pd/C (0.1 eq.).
-
Add a 9:1 (v/v) mixture of 2-propanol and water.
-
Add a solution of ammonium formate (10 eq.) in water to the flask and stir vigorously for 5 minutes to activate the catalyst.
-
Add N-propylaniline (1 eq.) followed by acetaldehyde (1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: N-Alkylation using a Nickel Catalyst and an Alcohol
This general protocol for the nickel-catalyzed N-alkylation of anilines with alcohols is based on the "borrowing hydrogen" principle.[5]
Materials:
-
N-ethylaniline (1 equivalent)
-
1-Propanol (B7761284) (1.2 equivalents)
-
Ni(acac)₂ (5 mol%)
-
IMes·HCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (5 mol%)
-
NaOtBu (10 mol%)
-
Toluene (solvent)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine Ni(acac)₂ (5 mol%), IMes·HCl (5 mol%), and NaOtBu (10 mol%).
-
Add dry toluene, followed by N-ethylaniline (1 eq.) and 1-propanol (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir for 18-24 hours, monitoring the reaction progress by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Catalyst Selection
Choosing the optimal catalyst and reaction conditions is a systematic process. The workflow below outlines the key stages from initial strategy definition to final process validation.
Caption: A logical workflow for catalyst selection and reaction optimization.
References
- 1. jocpr.com [jocpr.com]
- 2. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Quantifying Residual n-Ethyl-n-propylaniline: A Comparative Guide to Analytical Techniques
The accurate quantification of residual starting materials, such as n-Ethyl-n-propylaniline, is a critical aspect of drug development and manufacturing.[1][2] Ensuring minimal levels of such impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative overview of common analytical methods for quantifying residual this compound, offering detailed experimental protocols, performance data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.
This compound serves as a chemical intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[3] Its presence as a residual impurity in a final drug product must be carefully controlled and monitored. The analytical methods employed for this purpose must be sensitive, specific, and robust to meet stringent regulatory requirements.[1]
Comparative Analysis of Analytical Methods
The primary analytical techniques for the quantification of residual amines like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC). Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions and polar molecules based on their affinity to an ion-exchange resin. |
| Typical Detector | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Suppressed Conductivity, Mass Spectrometry (MS) |
| Derivatization | Often required for amines to enhance UV absorbance or fluorescence, typically pre-column.[4] | Can be used to improve volatility and peak shape. | Generally not required as it directly analyzes ionic species.[5] |
| Sensitivity | High, especially with derivatization and MS detection. | Very high, particularly with FID for organic compounds and MS for confirmation. | High for ionic and polar analytes.[5] |
| Sample Volatility | Not a limiting factor. | Requires the analyte to be volatile or rendered volatile through derivatization. | Suitable for non-volatile and polar analytes. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be less susceptible to non-volatile matrix components. | Can be affected by high salt concentrations in the sample. |
| Instrumentation Cost | Moderate to High | Moderate | Moderate to High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound, which has a moderate UV absorbance.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Quantification:
-
Prepare a stock solution of this compound standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to construct a calibration curve.
-
Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for quantifying this compound using HPLC.
Gas Chromatography (GC) with FID Detection
GC is a powerful technique for analyzing volatile and semi-volatile compounds. This compound is amenable to GC analysis.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Vortex to ensure complete dissolution.
-
If necessary, derivatize with a suitable agent (e.g., trifluoroacetic anhydride) to improve peak shape and thermal stability, although direct injection is often possible.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on the expected concentration).
3. Quantification:
-
Prepare a stock solution of this compound standard in the same solvent as the sample.
-
Prepare a series of calibration standards.
-
Inject the standards to generate a calibration curve.
-
Inject the sample and quantify using the calibration curve.
Workflow for GC Analysis
Caption: Workflow for quantifying this compound using GC.
Ion Chromatography (IC)
IC is particularly useful for the analysis of ionic and polar molecules.[5] While this compound itself is not ionic, it can be protonated in an acidic eluent and analyzed as a cation.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API and dissolve it in 10 mL of the mobile phase or deionized water.
-
Sonicate to ensure dissolution.
-
Filter through a 0.22 µm ion chromatography certified filter.
2. Chromatographic Conditions:
-
Column: A cation-exchange column suitable for amine analysis (e.g., Thermo Scientific™ Dionex™ IonPac™ CS19).[5]
-
Eluent: Methanesulfonic acid or sulfuric acid gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
-
Injection Volume: 25 µL.
3. Quantification:
-
Prepare a stock solution of this compound in the eluent.
-
Prepare a series of calibration standards.
-
Construct a calibration curve by injecting the standards.
-
Inject the sample and quantify based on the peak area.
Workflow for IC Analysis
Caption: Workflow for quantifying this compound using IC.
Conclusion
The choice of analytical method for quantifying residual this compound depends on several factors, including the nature of the API, the required sensitivity, the available instrumentation, and the presence of other potential impurities. HPLC with UV or MS detection is a versatile and widely used technique. GC-FID offers excellent sensitivity for volatile analytes, while IC is a powerful tool for the analysis of polar and ionic species without the need for derivatization. For robust and reliable impurity analysis, it is essential to develop and validate the chosen analytical procedure to ensure it is fit for its intended purpose.[1]
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aniline (B41778) and its derivatives is paramount in pharmaceutical development, environmental monitoring, and quality control, given their potential toxicity and role as synthetic precursors.[1] Regulatory bodies mandate the validation of analytical methods to ensure data integrity. Cross-validation, which involves comparing two or more analytical methods, offers the highest assurance of a method's reliability and reproducibility.[1] This guide provides an objective comparison of common analytical methods for aniline derivatives, supported by experimental data, to aid researchers in selecting and validating the most suitable method for their specific applications.
The most prevalent techniques for analyzing aniline and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS).[1] Capillary Electrophoresis (CE) is another powerful, albeit less common, technique.[2][3] The choice of method is contingent on factors such as the specific aniline derivative, the sample matrix, and the required sensitivity.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on a variety of factors. HPLC is often preferred for polar and thermolabile compounds, while GC-MS provides high sensitivity and selectivity for volatile compounds.[1][4] CE offers high separation efficiency and is an environmentally friendly option due to minimal solvent usage.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[6] | Separation of ions based on their electrophoretic mobility in an electric field.[2][3] |
| Typical Analytes | Polar and non-volatile aniline derivatives.[4] | Volatile and semi-volatile aniline derivatives.[6] | Charged and polar aniline derivatives.[2][3] |
| Sample Preparation | Often requires filtration and dilution.[1] Can be coupled with on-line Solid-Phase Extraction (SPE) for pre-concentration.[4][7][8] | May require extraction (e.g., Liquid-Liquid Extraction) and derivatization to improve volatility and chromatographic behavior.[6][9] | Typically requires sample filtration and dilution; on-line concentration techniques can be employed to enhance sensitivity.[2][3] |
| Linearity (Correlation Coefficient, R²) | > 0.99[1] | > 0.99 | > 0.998[2][3] |
| Limit of Detection (LOD) | 0.1–0.2 µg/L (with on-line SPE)[7] | 0.1 mg/L (for aniline in serum after derivatization)[10][11] | 0.29–0.43 ng/mL[2][3] |
| Limit of Quantitation (LOQ) | 0.0778 to 0.2073 µg/mL[12] | Typically in the low µg/L to mg/L range depending on the analyte and matrix. | Not explicitly stated in the provided results, but would be higher than the LOD. |
| Precision (Relative Standard Deviation, RSD) | < 2%[12] | Within-run: 3.8%, Between-run: 5.8%[10][11] | Generally low, but specific values not provided in search results. |
| Accuracy (Recovery) | 87.51% to 101.35%[12] | 70-120%[9] | Not explicitly stated, but the standard addition method is used to account for matrix effects.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of substituted aniline compounds.[5]
-
Instrumentation: Standard HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particles).[5]
-
Mobile Phase: A mixture of methanol (B129727) or acetonitrile (B52724) and water is common.[5] For example, a 60:40 (v/v) mixture of methanol and water can be effective.[5] The mobile phase should be filtered and degassed.[5]
-
Standard Preparation: Prepare a stock solution of aniline standards in a suitable solvent like methanol and create a series of calibration standards by dilution with the mobile phase.[1]
-
Sample Preparation: For aqueous samples like wastewater, filter through a 0.45 µm membrane filter.[1] Dilution may be necessary to bring the analyte concentration within the calibration range.[1] For other matrices, a suitable extraction method should be developed.[5]
-
Analysis: Inject the standards and samples onto the HPLC system. Identify peaks based on the retention times of the standards and construct a calibration curve by plotting peak area against concentration.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile aniline derivatives.[6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):
-
Adjust the pH of the aqueous sample to >11 with 1.0 M Sodium Hydroxide (NaOH).[6]
-
For serum samples, an internal standard such as N-methylaniline can be added.[6]
-
Extract the sample with an organic solvent like methylene (B1212753) chloride or chloroform.[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.[6]
-
-
Derivatization (Optional): For certain aniline derivatives, derivatization, such as acylation, can improve peak shape and sensitivity.[6]
-
GC-MS Analysis: The concentrated extract is injected into the GC-MS system. Analytes are identified based on their retention times and mass spectra.[6] Quantification is achieved by constructing a calibration curve from the peak areas of the target analyte versus its concentration.[6]
Capillary Electrophoresis (CE)
This method is noted for being simple, sensitive, and environmentally friendly for the direct determination of aniline and its derivatives in environmental water samples.[2][3]
-
Instrumentation: A capillary electrophoresis system.
-
Method: Capillary zone electrophoresis (CZE) with field-enhanced sample injection.[2][3]
-
Sample Preparation: Water samples from local rivers can be analyzed, with the standard addition method applied to eliminate the effect of the sample matrix on stacking efficiency.[2][3]
-
Analysis: The method involves optimizing parameters that influence enhancement and separation efficiencies.[2][3] Calibration plots have shown two linear ranges, from 1–50 ng/mL and 50–1000 ng/mL (R > 0.998).[2][3]
Visualizations
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for aniline derivatives.
Decision Tree for Method Selection
This diagram presents a logical approach to selecting an appropriate analytical method based on sample characteristics and analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of aniline and its derivatives in environmental water by capillary electrophoresis with on-line concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Guide to n-Ethyl-n-propylaniline as a Chemical Intermediate
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical intermediate is a critical decision that dictates reaction efficiency, yield, and the ultimate properties of the final product. This guide provides an objective comparison of n-Ethyl-n-propylaniline against other common N-alkylanilines, supported by physicochemical data and established synthetic methodologies, to assist in making informed decisions for synthesis and development projects.
This compound is a tertiary aromatic amine featuring asymmetrical ethyl and propyl substituents on the nitrogen atom.[1] This unique structure distinguishes it from more common, symmetrically substituted anilines like N,N-diethylaniline, potentially influencing its steric and electronic properties.[1] It serves as a valuable precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]
Physicochemical Properties: A Comparative Overview
The physical and chemical characteristics of an intermediate are fundamental to its application, affecting solubility, reactivity, and handling requirements. The table below summarizes key properties of this compound and several other commonly used anilines for direct comparison.
| Property | This compound | N,N-Dimethylaniline | N,N-Diethylaniline | N-Ethylaniline | N-Propylaniline |
| CAS Number | 54813-78-4[2] | 121-69-7 | 91-66-7[3] | 103-69-5[4] | 622-80-0 |
| Molecular Formula | C₁₁H₁₇N[1] | C₈H₁₁N | C₁₀H₁₅N[3] | C₈H₁₁N[4] | C₉H₁₃N |
| Molecular Weight ( g/mol ) | 163.26[1] | 121.18 | 149.23[3] | 121.18[4] | 135.21 |
| Boiling Point (°C) | Not available | 193-194 | ~215 | 204-206 | 222 |
| Density (g/cm³) | Not available | 0.956 | 0.938[5] | 0.963[4] | 0.950 |
| LogP (Octanol/Water) | 3.8 (Predicted)[6] | 2.31 | 3.03 | 2.2 (Predicted)[4] | 2.89 |
Performance in Key Synthetic Applications
The utility of an aniline (B41778) intermediate is best demonstrated by its performance in common chemical transformations. While direct, quantitative side-by-side performance data for this compound is scarce in the literature, its reactivity can be inferred from established chemical principles and its structural similarity to other N,N-dialkylanilines.
Synthesis of this compound
This compound can be synthesized through standard organic chemistry methods. The two primary routes are:
-
Alkylation of Aniline: This involves the sequential or direct alkylation of aniline using ethyl and propyl halides in the presence of a base.[1]
-
Reductive Amination: A common alternative is the reaction of an N-alkylaniline with an aldehyde in the presence of a reducing agent. For instance, reacting propanal with N-ethylaniline using a reducing agent like sodium borohydride (B1222165) can yield this compound.[1]
Application in Azo Dye Synthesis
Azo dyes constitute the largest class of synthetic colorants and are synthesized via a diazotization-coupling reaction.[7] An aromatic primary amine is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich partner, such as an N,N-dialkylaniline.[7][8] The alkyl groups on the aniline coupling component influence the electronic properties of the aromatic ring, thereby affecting the color (λmax), intensity, and fastness properties of the resulting dye. The asymmetrical nature of this compound may lead to unique solvatochromic and dyeing characteristics compared to its symmetrical counterparts like N,N-diethylaniline.[1]
Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern pharmaceutical and materials synthesis.[9][10] In these reactions, anilines can serve as substrates or as part of more complex ligand structures. The steric hindrance provided by the N-alkyl groups can be a critical factor. For example, in the bromination of arenes, the bulkier diethyl groups of N,N-diethylaniline were observed to prevent ortho-bromination, a reaction that occurred with the smaller dimethyl groups of N,N-dimethylaniline.[11] This suggests that the distinct steric profile of this compound could offer a different level of steric control, potentially influencing regioselectivity and reaction rates in cross-coupling catalysis.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments relevant to the synthesis and application of this compound.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the N-alkylation of a secondary amine using an aldehyde and a reducing agent.
Materials:
-
N-Ethylaniline
-
Propanal
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-ethylaniline (1.0 eq) and anhydrous DCM.
-
Add propanal (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Stir the reaction at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography or vacuum distillation.
Protocol 2: General Synthesis of an Azo Dye
This protocol outlines the classic two-step diazotization and coupling reaction to form an azo dye.
Materials:
-
Aromatic primary amine (e.g., p-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium acetate (B1210297)
-
Ice
Procedure:
-
Diazotization: In a beaker, dissolve the aromatic primary amine (1.0 eq) in 3M HCl. Cool the solution to 0-5°C in an ice-water bath with stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 15 minutes to form the diazonium salt solution.[8]
-
Coupling Component Solution: In a separate beaker, dissolve this compound (1.0 eq) in a minimal amount of ethanol and cool in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred solution of this compound. A colored precipitate should form.[7]
-
pH Adjustment: Add a solution of sodium acetate to adjust the pH to 4-5, which facilitates the coupling reaction. Continue stirring in the ice bath for 30 minutes.
-
Isolation: Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold water to remove any residual salts. The dye can be further purified by recrystallization from a suitable solvent like ethanol.
Synthetic and Logical Workflows
Visualizing the synthetic routes and experimental processes can clarify the relationships between reactants and products.
Caption: Primary synthetic pathways to this compound.
Caption: Experimental workflow for azo dye synthesis.
Conclusion
This compound is a versatile intermediate whose asymmetrical N-substitution offers a unique structural motif compared to more conventional anilines.[1] This structural difference can be hypothesized to influence steric interactions and electronic properties, which in turn may affect reactivity, selectivity, and the characteristics of final products in areas like dye manufacturing and cross-coupling reactions. While direct comparative performance data is not widely published, the fundamental principles of organic synthesis and the provided protocols offer a strong basis for scientists to incorporate and evaluate this compound in their research. Further head-to-head experimental studies are warranted to fully quantify its performance benefits against other aniline intermediates.
References
- 1. Buy this compound | 54813-78-4 [smolecule.com]
- 2. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethylaniline (CAS 91-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 91-66-7 CAS | N,N-DIETHYLANILINE | Amines & Amine Salts | Article No. 03322 [lobachemie.com]
- 6. N-ethyl-N-methyl-2-propylaniline | C12H19N | CID 141782114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Proper Disposal of N-Ethyl-n-propylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of n-Ethyl-n-propylaniline, a compound that, like many aromatic amines, requires careful management as hazardous waste.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar aromatic amines, such as N-Ethylaniline and N-Ethylpropylamine. These guidelines are intended to provide a conservative and safety-conscious approach. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, regional, and national regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. If the spill is large or in a poorly ventilated space, contact your institution's emergency response team.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbent Material: Carefully collect the absorbent material containing the spilled chemical using non-sparking tools.
-
Package for Disposal: Place the contaminated absorbent material into a clearly labeled, sealed, and chemically compatible container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as a hazardous waste stream.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and acids.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Quantitative Data Summary
| Parameter | Value (for similar aromatic amines) | Notes |
| Permissible Exposure Limit (PEL) | Not Established for this compound | Follow guidelines for analogous compounds and institutional limits. |
| Toxicity Data (LD50) | Data not available for this compound | Aromatic amines are generally considered toxic. |
| Flash Point | Combustible (for similar compounds) | Keep away from heat, sparks, and open flames. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Essential Safety and Logistics for Handling n-Ethyl-n-propylaniline
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of n-Ethyl-n-propylaniline (CAS No: 54813-78-4).[1][2] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling to prevent adverse health effects. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[3]
GHS Hazard Classification: [3]
-
Skin Corrosion/Irritation: Category 2[3]
-
Serious Eye Damage/Eye Irritation: Category 2[3]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N[2][3][5] |
| Molecular Weight | 163.26 g/mol [3][5] |
| Appearance | Amber Liquid[4] |
| Odor | Odorless[4] |
| Boiling Point | 224 - 226 °C / 435.2 - 438.8 °F @ 760 mmHg[4] |
| Flash Point | 103 °C / 217.4 °F[4] |
| Specific Gravity | 0.910[4] |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required to control exposure to vapors.[6][7]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™) and a lab coat or chemical-resistant apron.[8] Wear appropriate protective clothing to prevent skin exposure.[4][7] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[4][6] |
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6][10]
-
Wash hands thoroughly with soap and water after handling.[9]
-
Keep containers tightly closed when not in use.[6]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
Storage
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[4][7]
-
Protect from direct sunlight.[7]
Emergency Procedures
Immediate and appropriate response to emergencies is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Spill Response
In the event of a spill, follow this workflow:
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect all waste, including contaminated absorbents and PPE, in suitable, closed, and clearly labeled containers for disposal.[4][6]
Disposal Method
-
Dispose of contents and containers to an approved waste disposal plant.[4][6]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Do not allow the chemical to enter the environment or sewer systems.[4][10]
The logical relationship for the disposal decision-making process is as follows:
References
- 1. This compound | CAS#:54813-78-4 | Chemsrc [chemsrc.com]
- 2. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-N-isopropylaniline | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ICSC 1385 - N-ETHYLANILINE [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
